Diphenyl-silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSGNNYCFPWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-79-6 | |
| Details | Compound: Benzene, 1,1′-silylenebis-, homopolymer | |
| Record name | Benzene, 1,1′-silylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
184.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-12-2 | |
| Record name | Diphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diphenylsilane from Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenylsilane (B1312307) from dichlorodiphenylsilane (B42835), focusing on a detailed experimental protocol and the characterization of the final product. The primary method discussed is the reduction of dichlorodiphenylsilane using a combination of lithium aluminum hydride (LiAlH4) and calcium hydride (CaH2).
Introduction
Diphenylsilane is a versatile organosilicon compound widely utilized in organic synthesis as a mild and selective reducing agent. Its applications span from the reduction of carbonyl compounds and esters to its use in hydrosilylation reactions. The synthesis of diphenylsilane from the readily available precursor, dichlorodiphenylsilane, is a fundamental transformation in organosilicon chemistry. This guide details a robust and high-yielding protocol for this conversion, providing valuable information for researchers in synthetic chemistry and drug development who may employ diphenylsilane in their work.
Reaction Pathway and Mechanism
The core of the synthesis is the reduction of the silicon-chlorine bonds in dichlorodiphenylsilane to silicon-hydrogen bonds. This is achieved using a powerful hydride-donating agent, lithium aluminum hydride, in conjunction with calcium hydride. The overall reaction is as follows:
Reaction: Dichlorodiphenylsilane + 2 [H] → Diphenylsilane + 2 HCl
In this process, the highly reactive hydride ions (H-) from the reducing agents nucleophilically attack the electrophilic silicon center, displacing the chloride ions. The reaction is typically carried out in an inert, anhydrous solvent to prevent the quenching of the reactive hydrides.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of diphenylsilane from dichlorodiphenylsilane using the lithium aluminum hydride and calcium hydride method.[1]
| Parameter | Value | Reference |
| Starting Material | Dichlorodiphenylsilane (Ph2SiCl2) | [1] |
| Reducing Agents | Lithium aluminum hydride (LiAlH4), Calcium hydride (CaH2) | [1] |
| Solvent | Diethylene glycol dimethyl ether | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 21 hours | [1] |
| Product Yield | 84.8% | [1] |
| Product Purity | High (further purification by distillation) | [2] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of diphenylsilane from dichlorodiphenylsilane.[1]
4.1. Materials and Equipment
-
Dichlorodiphenylsilane (Ph2SiCl2)
-
Lithium aluminum hydride (LiAlH4)
-
Calcium hydride (CaH2)
-
Diethylene glycol dimethyl ether (anhydrous)
-
Zirconium(IV) oxide ceramic microspheres (optional, for improved stirring)
-
250 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Spherical condenser
-
Constant pressure dropping funnel
-
Gas inlet for inert gas (e.g., Nitrogen)
-
Heating mantle
-
Apparatus for vacuum distillation
4.2. Reaction Setup
-
Thoroughly dry all glassware in an oven and assemble the reaction apparatus (four-neck flask with mechanical stirrer, condenser, dropping funnel, and nitrogen inlet) while hot.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Under a nitrogen atmosphere, charge the reaction flask with calcium hydride (9.3 g, 0.22 mol), lithium aluminum hydride (0.38 g, 0.01 mol), and diethylene glycol dimethyl ether (25 mL). If using, add 40 g of ZrO2 ceramic microspheres.
-
Add dichlorodiphenylsilane (41.5 mL, 0.2 mol) to the dropping funnel.
4.3. Reaction Procedure
-
With vigorous stirring, slowly add the dichlorodiphenylsilane from the dropping funnel to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 110 °C.
-
Maintain the reaction at this temperature for 21 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots and analyzing via a suitable method (e.g., GC-MS or NMR) to confirm the consumption of the starting material.
4.4. Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously quench the excess hydride by the dropwise addition of a suitable reagent (e.g., ethyl acetate (B1210297) followed by water or a dilute acid solution) under an inert atmosphere. This step is highly exothermic and produces hydrogen gas; appropriate safety precautions must be taken.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with water until the washings are neutral to litmus.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude diphenylsilane by vacuum distillation.[2] The boiling point of diphenylsilane is approximately 257 °C at 760 mmHg, but distillation should be performed under reduced pressure to avoid decomposition.[2]
Characterization of Diphenylsilane
The identity and purity of the synthesized diphenylsilane can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum of diphenylsilane typically shows a multiplet in the aromatic region (around δ 7.2-7.6 ppm) corresponding to the phenyl protons and a singlet or multiplet for the Si-H protons. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons. |
| IR Spectroscopy | The infrared spectrum will exhibit a characteristic Si-H stretching vibration, typically in the range of 2100-2200 cm⁻¹. |
Visualization of the Synthesis Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of diphenylsilane.
Caption: Reaction pathway for the synthesis of diphenylsilane.
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
Dichlorodiphenylsilane is corrosive and reacts with moisture to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.
Conclusion
The synthesis of diphenylsilane from dichlorodiphenylsilane via reduction with lithium aluminum hydride and calcium hydride is a reliable and high-yielding method. This technical guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for the preparation of this important synthetic reagent. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilane (B1312307) ((C₆H₅)₂SiH₂) is an organosilicon compound that serves as a versatile reagent and intermediate in a multitude of chemical transformations.[1] Its unique reactivity, stemming from the presence of silicon-hydrogen bonds influenced by two phenyl groups, makes it a valuable tool in organic synthesis and materials science.[1] This guide provides a comprehensive overview of the physical and chemical properties of diphenylsilane, detailed experimental protocols, and a summary of its key applications.
Core Physical and Chemical Properties
Diphenylsilane is a colorless, odorless liquid under standard conditions.[1][2][3] It is stable under a dry, inert atmosphere but is sensitive to moisture and air.[3][4] Key quantitative properties are summarized in the tables below for easy reference.
Physical Properties of Diphenylsilane
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂Si | [1][2][3][5][6][7] |
| Molecular Weight | 184.31 g/mol | [1][3][5][6][7][8] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Odor | Odorless | [2] |
| Melting Point | < 20 °C | [1][3] |
| Boiling Point | 95-97 °C at 13 mmHg | [3][8][9][10] |
| 126-128 °C at 12 mmHg | [1] | |
| 127 °C at 12 mmHg | ||
| Density | 0.990 g/mL | [2] |
| 0.993 g/mL at 25 °C | [3][8][9][10] | |
| Refractive Index (n20/D) | 1.579 | [1][3][8][9][10] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [2][10] |
| 209 °F | [3] | |
| Vapor Density | 6.36 | [2] |
Chemical and Safety Properties of Diphenylsilane
| Property | Description | Source(s) |
| Stability | Stable under normal conditions in sealed containers under a dry, inert atmosphere.[2][4] | [2][4] |
| Reactivity | Decomposes in water.[3] Can generate hydrogen when exposed to alkalis and protic materials in the presence of metal salts.[4] | [3][4] |
| Conditions to Avoid | Exposure to moist air or water, heat, open flames, and sparks.[2][4] | [2][4] |
| Incompatible Materials | Strong oxidizing agents, alkalis, metal salts, and precious metals.[2][4] | [2][4] |
| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and silicon dioxide.[11] | [11] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][11][12] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of diphenylsilane are crucial for obtaining high-purity material for research and development.
Synthesis of Diphenylsilane from Diphenyldichlorosilane
A common laboratory-scale synthesis of diphenylsilane involves the reduction of diphenyldichlorosilane.[13]
Materials and Equipment:
-
Diphenyldichlorosilane (Ph₂SiCl₂)
-
Lithium aluminum hydride (LiAlH₄) or Calcium Hydride (CaH₂)[13]
-
Anhydrous diethyl ether or Diethylene glycol dimethyl ether[13]
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is thoroughly dried and flushed with nitrogen.
-
Lithium aluminum hydride (or Calcium Hydride) is suspended in anhydrous diethyl ether (or diethylene glycol dimethyl ether) in the flask under a nitrogen atmosphere.[13]
-
A solution of diphenyldichlorosilane in anhydrous diethyl ether is added dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C).[13]
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the reaction goes to completion.[13] The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
The reaction is then carefully quenched by the slow addition of water or a dilute acid solution under cooling with an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude diphenylsilane is then purified by vacuum distillation.[3]
Purification of Diphenylsilane
Purification is critical to remove any unreacted starting materials or byproducts.
Procedure:
-
The crude diphenylsilane is dissolved in diethyl ether.
-
The ether solution is washed with a cold, dilute acetic acid solution, followed by washing with water until the washings are neutral.[3]
-
The organic layer is dried over anhydrous sodium sulfate.[3]
-
The diethyl ether is removed by evaporation.
-
The residual oil is distilled under reduced pressure to yield pure diphenylsilane.[3] It is important to note that distillation at atmospheric pressure can lead to decomposition.[3]
Chemical Reactivity and Applications
Diphenylsilane is a versatile reducing agent in organic synthesis. It is particularly useful for the hydrosilylation of carbonyl compounds, a reaction that can be catalyzed by various transition metal complexes.[14] This reaction is a key step in the synthesis of alcohols from aldehydes and ketones.
Furthermore, diphenylsilane is employed in radical chain reactions for the deoxygenation of alcohols and dehalogenation of bromo and iodo compounds.[3] It also finds application in the synthesis of silicone polymers, where it acts as a precursor to introduce phenyl groups, enhancing the thermal stability and mechanical properties of the resulting materials.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of diphenylsilane.
Caption: Workflow for the synthesis and purification of diphenylsilane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. strem.com [strem.com]
- 7. scbt.com [scbt.com]
- 8. 二苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. ジフェニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 14. Diphenylsilane [organic-chemistry.org]
Spectroscopic Analysis of Diphenylsilane: A Technical Guide to 1H and 13C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for diphenylsilane (B1312307). It includes a detailed presentation of spectral data, comprehensive experimental protocols for data acquisition, and visual diagrams to elucidate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for molecular characterization.
Introduction to Diphenylsilane and NMR Spectroscopy
Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound that is a colorless liquid at room temperature. It serves as a versatile reagent and precursor in organic and organometallic synthesis. NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. This guide focuses on the two most common types of NMR spectroscopy for organic molecules: 1H (proton) and 13C (carbon-13) NMR.
Spectroscopic Data of Diphenylsilane
The 1H and 13C NMR spectra of diphenylsilane exhibit characteristic signals corresponding to the different types of protons and carbons in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
1H NMR Spectroscopic Data
The 1H NMR spectrum of diphenylsilane is characterized by signals in the aromatic region and a distinct signal for the silicon-hydride protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.58 | Multiplet | 4H | Ortho-protons of the phenyl groups |
| ~7.36 | Multiplet | 6H | Meta- and para-protons of the phenyl groups |
| ~4.93 | Singlet | 2H | Si-H protons |
Table 1: Summary of 1H NMR data for Diphenylsilane in CDCl₃.
13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the carbon framework of diphenylsilane. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.
| Chemical Shift (δ) ppm | Assignment |
| ~135.3 | C-ortho |
| ~134.8 | C-ipso |
| ~129.6 | C-para |
| ~128.1 | C-meta |
Table 2: Summary of 13C NMR data for Diphenylsilane in CDCl₃.
Experimental Protocols
The following sections detail the methodologies for the preparation of a diphenylsilane sample and the acquisition of 1H and 13C NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of diphenylsilane for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good dissolving power and the presence of a deuterium (B1214612) signal for locking the magnetic field.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the diphenylsilane.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
3.2.1. 1H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise ratio).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 6 ppm).
3.2.2. 13C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 to 4096 (or more, as 13C has a low natural abundance).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 100 ppm).
Visualizations
The following diagrams illustrate the relationship between the molecular structure of diphenylsilane and its NMR signals, as well as a general workflow for an NMR experiment.
Figure 1: Correlation between the molecular structure of diphenylsilane and its corresponding 1H and 13C NMR signals.
Figure 2: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Diphenylsilane Si-H Bond
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the silicon-hydrogen (Si-H) bond in diphenylsilane (B1312307) (Ph₂SiH₂). It covers the fundamental principles of the Si-H stretching vibration, factors influencing its frequency, and standard experimental protocols for its analysis.
Introduction to Si-H Vibrational Spectroscopy
Infrared spectroscopy is an indispensable analytical technique for the characterization of organosilicon compounds, providing a direct correlation between IR absorption bands and molecular structure.[1][2] The Si-H functional group is particularly well-suited for IR analysis due to its characteristic absorption in a spectral region (typically 2080-2280 cm⁻¹) that is often free from interference by other common organic functional groups.[1] The precise frequency of the Si-H stretching vibration (ν_Si-H_) is highly sensitive to the electronic environment around the silicon atom, making it a valuable probe for studying molecular structure and intermolecular interactions.
Quantitative Data: Si-H Stretching Frequency in Diphenylsilane
| Condition | Compound | Reported ν(Si-H) (cm⁻¹) | Notes |
| Condensed Phase | Diphenylsilane | ~2140 | The primary Si-H stretching absorption band is observed in the condensed phase spectrum.[4] |
| General Range | Various Organosilanes | 2080 - 2280 | The position is highly sensitive to the electronegativity of substituents on the silicon atom.[1] |
| Non-polar Solvents (e.g., Hexane) | Triphenylsilane (Analogue) | 2118.5 | In non-polar paraffinic solvents, the frequency is relatively unshifted.[3] |
| Polarizable Solvents (e.g., CS₂) | Triphenylsilane (Analogue) | 2115.6 | A small red shift (to lower frequency) is observed, indicating solvent-solute interactions.[3] |
| Dihydrogen Bonding | Phenol-Silane Clusters | Red-shifted | When acting as a proton acceptor in a dihydrogen bond (O-H···H-Si), the Si-H frequency is perturbed.[5][6] |
Factors Influencing the Si-H Stretching Frequency
The exact absorption frequency of the Si-H bond is modulated by several key factors, providing insight into the molecule's chemical environment.
-
Inductive Effects: The electronegativity of the substituents attached to the silicon atom significantly impacts the ν_Si-H_ frequency.[1] For diphenylsilane, the two phenyl groups are electron-withdrawing relative to alkyl groups, which influences the force constant of the Si-H bond and thus its vibrational frequency.
-
Solvent Effects: While the Si-H bond is not a classic hydrogen bond donor, it is susceptible to solvent-induced frequency shifts.[3] These effects arise from nonspecific solute-solvent interactions.[3] Studies on analogous silanes show that no single solvent property, such as dielectric constant, can perfectly correlate with the observed shifts, suggesting that a combination of specific and non-specific interactions is at play.[3]
-
Intermolecular Interactions: The Si-H group can act as a proton acceptor to form a "dihydrogen bond" with a proton donor, such as the hydroxyl group of a phenol.[5][6] This interaction, characterized as X-H···H-Si, leads to a red shift in the stretching frequency of the proton donor (e.g., ν_O-H_) and perturbs the Si-H bond.[5]
Experimental Protocol for IR Analysis of Diphenylsilane
The following outlines a general methodology for acquiring the IR spectrum of diphenylsilane, based on standard practices for organosilane analysis.[7][8]
1. Sample Preparation:
-
Liquid Samples (Neat): As diphenylsilane is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., KBr or NaCl).
-
Solution Samples: To study solvent effects, prepare a dilute solution (e.g., 1-5% w/v) of diphenylsilane in the desired spectroscopic-grade solvent (e.g., carbon tetrachloride, hexane, acetonitrile). The solution is then introduced into a liquid transmission cell of a known path length (e.g., 0.1-1.0 mm).
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]
-
Background Spectrum: A background spectrum of the empty beam path (for neat samples) or the pure solvent in the sample cell (for solutions) must be collected first.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.
-
Typical Parameters:
3. Data Processing and Analysis:
-
Background Subtraction: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak Identification: The characteristic Si-H stretching peak is identified in the 2100-2200 cm⁻¹ region.
-
Analysis: The peak position (frequency), intensity, and shape are analyzed to provide structural information.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Silane, diphenyl- [webbook.nist.gov]
- 5. First observation of a dihydrogen bond involving the Si-H group in phenol-diethylmethylsilane clusters by infrared-ultraviolet double-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kb.osu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diphenylsilane (B1312307) (C₁₂H₁₂Si). Understanding these fragmentation pathways is crucial for the structural elucidation of organosilane compounds and their metabolites, a key aspect in various research and development sectors, including pharmaceuticals and materials science.
Introduction to Diphenylsilane and Mass Spectrometry
Diphenylsilane is an organosilicon compound with the formula (C₆H₅)₂SiH₂. Its unique chemical structure, featuring two phenyl groups and two hydrogen atoms attached to a central silicon atom, leads to a characteristic and informative fragmentation pattern under electron ionization. EI-MS is a powerful analytical technique where high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. Analyzing this fragmentation pattern allows for the determination of the molecular weight and the deduction of the original molecule's structure.
Experimental Protocol for Electron Ionization Mass Spectrometry of Diphenylsilane
The acquisition of a reproducible mass spectrum for diphenylsilane requires careful adherence to standardized experimental protocols. The following outlines a typical methodology for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detector: Electron Multiplier
GC Conditions:
-
Injection Mode: Split or splitless, depending on sample concentration.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
MS Conditions:
-
Ionization Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.
-
Source Temperature: 220 °C.[1]
-
Sample Temperature: 150 °C.[1]
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all significant fragments and the molecular ion.
-
Solvent Delay: A suitable delay to prevent the solvent peak from saturating the detector.
Sample Preparation:
-
Prepare a dilute solution of diphenylsilane (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Quantitative Analysis of the Diphenylsilane Mass Spectrum
The mass spectrum of diphenylsilane is characterized by a series of peaks, each corresponding to a specific fragment ion. The relative intensity of these peaks provides insight into the stability of the respective ions. The table below summarizes the prominent peaks, their mass-to-charge ratios (m/z), and their relative intensities as observed in a typical 75 eV EI mass spectrum.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 184 | 11.2 | [M]⁺ (Molecular Ion) |
| 183 | 22.8 | [M-H]⁺ |
| 182 | 5.4 | [M-2H]⁺ |
| 181 | 14.4 | [M-3H]⁺ or [M-H-H₂]⁺ |
| 106 | 100.0 | [C₆H₅SiH]⁺ |
| 105 | 59.8 | [C₆H₅Si]⁺ |
| 79 | 7.9 | [SiH₃]⁺ or rearrangement product |
| 78 | 2.5 | [C₆H₆]⁺ (Benzene) |
| 77 | 3.0 | [C₆H₅]⁺ (Phenyl) |
| 53 | 10.9 | [C₄H₅]⁺ |
| 51 | 2.5 | [C₄H₃]⁺ |
Proposed Fragmentation Pathways
The fragmentation of the diphenylsilane molecular ion ([M]⁺, m/z 184) proceeds through several key pathways, which can be visualized to understand the logical relationships between the observed fragments. The initial ionization event involves the removal of an electron, most likely from the Si-H bond or the π-system of a phenyl group, to form the molecular ion.
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Primary fragmentation pathways of diphenylsilane upon electron ionization.
Description of Key Fragmentation Steps:
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 183): This is a very common initial fragmentation step for compounds containing Si-H bonds, leading to the abundant peak at m/z 183.
-
Loss of a Phenyl Radical ([M-C₆H₅]⁺, m/z 107): Cleavage of the Si-C bond results in the loss of a phenyl radical, forming the ion at m/z 107.
-
Formation of the Base Peak ([C₆H₅SiH]⁺, m/z 106): The most abundant ion, the base peak, is observed at m/z 106. This is likely formed through a rearrangement process involving the loss of a benzene (B151609) molecule from the [M-H]⁺ ion.
-
Formation of [C₆H₅Si]⁺ (m/z 105): This ion can be formed by the loss of a hydrogen radical from the base peak ion at m/z 106.
-
Formation of the Phenyl Cation ([C₆H₅]⁺, m/z 77): The cleavage of the Si-C bond can also result in the charge being retained by the phenyl group, leading to the peak at m/z 77.
The following diagram illustrates a more detailed logical workflow for the fragmentation cascade, highlighting the interconnectedness of the major fragment ions.
Caption: Logical workflow of major fragmentation events for diphenylsilane.
Conclusion
The electron ionization mass spectrum of diphenylsilane provides a wealth of structural information through its distinct fragmentation pattern. The molecular ion is readily identifiable, and the subsequent losses of hydrogen and phenyl radicals, along with characteristic rearrangement reactions, lead to a series of diagnostic fragment ions. The base peak at m/z 106 is a particularly notable feature. A thorough understanding of these fragmentation pathways is indispensable for the confident identification and structural analysis of diphenylsilane and related organosilicon compounds in complex matrices. This guide provides the foundational knowledge and data necessary for researchers and professionals working with these important molecules.
References
CAS number and molecular weight of Diphenyl-silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl-silane ((C₆H₅)₂SiH₂) is an organosilicon compound that has garnered significant attention in the scientific community for its versatility as a reducing agent and as a precursor in the synthesis of silicon-containing polymers and materials.[1] Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent in a multitude of chemical transformations, including hydrosilylation, reduction of carbonyls, and deoxygenation reactions. This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams.
Physicochemical Properties and Data
This compound is a colorless liquid at room temperature and is soluble in many common organic solvents.[1][2] It is sensitive to air and moisture, and should be handled under an inert atmosphere.[2] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 775-12-2 | [2][3] |
| Molecular Formula | C₁₂H₁₂Si | [3][4] |
| Molecular Weight | 184.31 g/mol | [2][3] |
| Boiling Point | 95-97 °C at 13 mmHg | [2][4] |
| Density | 0.993 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.579 | [2] |
| Flash Point | 209 °F (98.3 °C) | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of a dichlorodiphenylsilane (B42835) precursor. Several reducing agents can be employed, with lithium aluminum hydride and calcium hydride being common choices.
Experimental Protocol: Synthesis via Reduction of Dichlorodiphenylsilane
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Dichlorodiphenylsilane (Ph₂SiCl₂)
-
Lithium aluminum hydride (LiAlH₄) or Calcium Hydride (CaH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Diethylene glycol dimethyl ether
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl) solution (ice-cold)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive reagents.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, place a stirred suspension of the reducing agent (e.g., 1.1 equivalents of LiAlH₄) in anhydrous THF.
-
Addition of Precursor: Dissolve dichlorodiphenylsilane (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Slowly add the dichlorodiphenylsilane solution to the stirred suspension of the reducing agent in the flask. The addition should be done at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to ensure the reaction goes to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ice-cold 1 M HCl solution to neutralize any unreacted reducing agent. This step should be performed with extreme care as it can be highly exothermic and produce hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Caption: Workflow for the synthesis of this compound.
Key Applications in Chemical Synthesis
This compound is a powerful and selective reducing agent in a variety of organic transformations. Its utility is highlighted in the following applications.
Hydrosilylation of Carbonyl Compounds
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-oxygen double bond in aldehydes and ketones. This reaction, often catalyzed by transition metal complexes, is a fundamental method for the reduction of carbonyls to the corresponding alcohols.
Caption: General pathway for ketone hydrosilylation.
Experimental Protocol: Rhodium-Catalyzed Reduction of an Ester
This protocol details the reduction of a carboxylic ester to an alcohol using this compound in the presence of a rhodium catalyst.[5]
Materials:
-
Carboxylic ester (e.g., ethyl decanoate)
-
This compound
-
Wilkinson's catalyst ([RhCl(PPh₃)₃]) or [RhCl(cod)]₂/4PPh₃
-
Anhydrous solvent (e.g., THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
Inert Atmosphere: In a Schlenk tube under an inert atmosphere of nitrogen or argon, add the carboxylic ester (1 equivalent) and the rhodium catalyst (e.g., 1 mol% Wilkinson's catalyst).
-
Solvent and Reagent Addition: Add anhydrous THF to dissolve the starting materials. Then, add this compound (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or TLC. With Wilkinson's catalyst, the reduction of esters like ethyl decanoate (B1226879) can be complete within 6 hours.[5]
-
Workup: Upon completion, the reaction mixture is typically subjected to an aqueous workup to hydrolyze the resulting silyl ether and isolate the desired alcohol. The product can then be purified by column chromatography.
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry, offering a reliable and often highly selective means of reduction and functionalization. Its applications extend from fundamental organic transformations to the synthesis of advanced materials. The protocols and data presented in this guide are intended to provide researchers and professionals with a solid foundation for the safe and effective use of this versatile compound in their work. As research continues to uncover new catalytic systems and applications, the importance of this compound in the chemical sciences is poised to grow even further.
References
Navigating the Solubility of Diphenylsilane: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of diphenylsilane (B1312307) in common organic solvents. This document provides a theoretical framework for understanding its solubility, qualitative data, and a detailed experimental protocol for quantitative determination.
While specific quantitative solubility data for diphenylsilane is not extensively documented in publicly available literature, a strong understanding of its chemical properties allows for accurate prediction of its behavior in various solvents. Diphenylsilane is a nonpolar molecule due to the presence of two phenyl groups and the relatively low electronegativity difference between silicon and hydrogen. Following the principle of "like dissolves like," it is anticipated to be readily soluble in nonpolar organic solvents and less soluble in polar solvents.
Qualitative Solubility Profile of Diphenylsilane
Based on available literature and chemical principles, the following table summarizes the expected qualitative solubility of diphenylsilane. It is important to note that for many applications, diphenylsilane is considered miscible with a wide range of common organic solvents.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether, Chloroform, Dichloromethane | Miscible/Highly Soluble | Similar nonpolar nature allows for effective van der Waals interactions between diphenylsilane and the solvent molecules.[1][2][3] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | While these solvents possess a dipole moment, the absence of hydrogen bonding allows for dissolution of nonpolar compounds like diphenylsilane.[4] |
| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of protic solvents makes it energetically unfavorable to solvate the nonpolar diphenylsilane molecules.[5][6] |
Experimental Determination of Diphenylsilane Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline methods for determining both the miscibility (for highly soluble systems) and the quantitative solubility of diphenylsilane in a given organic solvent.
I. Preliminary Miscibility Assessment
This initial qualitative test quickly determines if diphenylsilane is fully miscible with the solvent at room temperature.
Materials:
-
Diphenylsilane (≥97% purity)
-
Solvent of interest (analytical grade)
-
Small glass vials or test tubes with caps
-
Calibrated pipettes
Procedure:
-
To a clean, dry vial, add 1 mL of the solvent of interest.
-
Add 1 mL of diphenylsilane to the same vial.
-
Cap the vial securely and shake vigorously for 30-60 seconds.
-
Allow the vial to stand undisturbed for a few minutes and observe.
-
Observation:
II. Quantitative Solubility Determination by Gravimetric Analysis
For solvents in which diphenylsilane is not fully miscible, this gravimetric method provides a quantitative measure of solubility.[7][8][9]
Materials:
-
Diphenylsilane (≥97% purity)
-
Solvent of interest (analytical grade)
-
Sealable, temperature-controlled shaker or water bath
-
Centrifuge and centrifuge tubes (if necessary for phase separation)
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (readable to at least 0.1 mg)
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
In a sealable flask, add a known volume of the solvent (e.g., 10 mL).
-
Add an excess of diphenylsilane to the solvent. An excess is present when a separate, undissolved phase of diphenylsilane is clearly visible.
-
Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure an excess of the diphenylsilane phase remains.
-
-
Sample Collection and Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled bath for any undissolved diphenylsilane to settle.
-
Carefully draw a known volume of the supernatant (the solvent saturated with diphenylsilane) using a pipette or syringe. To avoid contamination from the undissolved phase, it is crucial to take the sample from the upper portion of the solvent layer.
-
For fine dispersions, the sample should be filtered through a syringe filter compatible with the solvent.
-
-
Gravimetric Analysis:
-
Dispense a precise volume of the clear, saturated solution (e.g., 5 mL) into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in a fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, the remaining residue is the dissolved diphenylsilane.
-
Place the dish in an oven at a temperature below the boiling point of diphenylsilane to ensure all residual solvent is removed.
-
Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.[7][9]
-
-
Calculation:
-
Mass of dissolved diphenylsilane = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (g/mL) = Mass of dissolved diphenylsilane / Volume of the saturated solution sample taken
-
Solubility can also be expressed in other units such as g/100 mL, mol/L, or as a weight percentage.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of diphenylsilane.
Caption: Workflow for solubility determination of diphenylsilane.
Logical Relationship of Solubility Principles
The solubility behavior of diphenylsilane is governed by fundamental principles of intermolecular forces.
Caption: Principle of "like dissolves like" for diphenylsilane.
References
- 1. Understanding Polar and Non-polar Solvents: The Ultimate Guide to Solubility | Aure Chemical [aurechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Miscibility - Wikipedia [en.wikipedia.org]
- 6. 775-12-2 CAS MSDS (Diphenylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Commercial Availability and Purity of Diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of diphenylsilane (B1312307) (C₁₂H₁₂Si), a versatile organosilane intermediate. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality diphenylsilane and implementing robust quality control measures.
Commercial Availability
Diphenylsilane is readily available from a variety of chemical suppliers. Purity levels and available quantities vary by manufacturer, catering to a range of research and development needs.
Major Suppliers and Purity Levels
Several reputable chemical suppliers offer diphenylsilane. The most commonly available purities range from 97% to higher grades, with some suppliers offering purities up to 99.6%. Below is a summary of major suppliers and their typically advertised purities.
| Supplier | Stated Purity | Notes |
| Sigma-Aldrich | 97% | Available in various quantities, often packaged in ampules.[1] |
| Strem Chemicals | min. 97% | - |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Specifies Gas Chromatography (GC) as the method for purity analysis. |
| Alfa Aesar | 97% | A certificate of analysis for a specific lot showed an elemental analysis of 97.5%.[2] |
| ChemicalBook | 98.00% to 99.6% | Lists various suppliers with a range of purities.[2] |
Note: Purity specifications can vary between batches. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased material.[3][4]
Pricing and Packaging
Pricing for diphenylsilane is dependent on the supplier, purity, and quantity ordered. Smaller quantities (e.g., 5g, 25g) are typically available for laboratory research, with larger, bulk quantities available upon request for process development and manufacturing.
Purity and Impurity Profile
Ensuring the purity of diphenylsilane is critical for its successful application, particularly in sensitive areas such as drug development and materials science. The impurity profile is largely influenced by the synthetic route used for its manufacture.
Common Synthesis Routes and Potential Impurities
The most common laboratory and industrial synthesis of diphenylsilane involves the reduction of diphenyldichlorosilane (Ph₂SiCl₂).
Synthesis Reaction:
Ph₂SiCl₂ + 2[H] → Ph₂SiH₂ + 2HCl
Given this primary synthetic pathway, the following are potential impurities:
-
Diphenyldichlorosilane (Ph₂SiCl₂): Unreacted starting material is a common impurity. Due to its reactivity with water, it can be corrosive to metals and tissue.
-
Diphenylsilanediol (Ph₂Si(OH)₂): This diol can form from the hydrolysis of diphenyldichlorosilane. Its presence can be accelerated by basic impurities.[5]
-
Siloxanes: Partial hydrolysis and condensation of diphenylsilane or its precursors can lead to the formation of various siloxane oligomers.
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present.
Quality Control and Analytical Methodologies
A robust quality control program is essential to verify the purity of diphenylsilane and identify any significant impurities. The following analytical techniques are commonly employed.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of diphenylsilane.
Experimental Protocol (General Methodology):
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended. GC-MS is particularly useful for the identification of unknown impurities.
-
Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. Typical dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: A split/splitless injector is typically used. The injection volume and split ratio should be optimized to avoid column overload.
-
Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A general starting program could be:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Final Hold: 5-10 minutes.
-
This program should be optimized based on the specific instrument and the suspected impurities.
-
-
Sample Preparation:
-
Accurately weigh a sample of diphenylsilane.
-
Dissolve the sample in a high-purity, volatile solvent (e.g., hexane, toluene).
-
The concentration should be optimized to be within the linear range of the detector.
-
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor with an FID. For more accurate quantification, a reference standard of diphenylsilane should be used to create a calibration curve. Impurities can be quantified against this curve or by using their own reference standards if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of diphenylsilane. ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the molecule and any impurities present.
Experimental Protocol (General Methodology):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the diphenylsilane sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆). Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) must be accurately weighed and added to the sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The Si-H protons of diphenylsilane typically appear as a singlet or a multiplet depending on the resolution and coupling to ²⁹Si.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the phenyl carbons.
-
²⁹Si NMR: This can be useful for identifying other silicon-containing impurities.
-
-
Data Analysis:
-
Purity Assessment: The purity can be estimated by comparing the integration of the diphenylsilane signals to the integration of any impurity signals in the ¹H NMR spectrum.
-
qNMR Analysis: The purity is calculated by comparing the integral of a known diphenylsilane proton signal to the integral of the internal standard's signal, taking into account the number of protons for each signal and the masses of the sample and standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and for confirming the identity of a material.
Experimental Protocol (General Methodology):
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquids.
-
Sample Preparation:
-
Neat Liquid: A drop of the diphenylsilane liquid can be placed between two KBr or NaCl plates.
-
ATR: A drop of the sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample holder or ATR crystal.
-
Collect the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure diphenylsilane. Key characteristic peaks include:
-
Si-H stretch: ~2150 cm⁻¹
-
Aromatic C-H stretch: >3000 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
The presence of a broad O-H stretch (~3300 cm⁻¹) could indicate the presence of diphenylsilanediol.
-
Quality Control Workflow
A systematic workflow is crucial for ensuring the quality of incoming diphenylsilane.
Conclusion
The commercial availability of diphenylsilane from various suppliers provides researchers with multiple sourcing options. However, the purity of the material can vary, and a thorough understanding of potential impurities and the implementation of a robust analytical quality control program are essential. By utilizing a combination of GC, NMR, and FTIR, scientists can confidently assess the quality of their diphenylsilane, ensuring the reliability and reproducibility of their research and development activities.
References
Methodological & Application
Application Notes and Protocols: Diphenylsilane in Catalytic Hydrosilylation of Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, is a cornerstone of organosilicon chemistry. This atom-economical reaction provides a direct route to valuable organosilane compounds, which are pivotal intermediates in organic synthesis, materials science, and pharmaceutical development. Diphenylsilane (B1312307) (Ph₂SiH₂) has emerged as a versatile and widely used hydrosilylating agent due to its favorable reactivity, stability, and the synthetic utility of the resulting diphenylsilyl group.
These application notes provide a detailed overview of the use of diphenylsilane in the catalytic hydrosilylation of alkenes and alkynes, focusing on various catalytic systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to guide researchers in the practical application of this important transformation.
General Principles and Mechanisms
The catalytic hydrosilylation of alkenes and alkynes is most commonly catalyzed by transition metal complexes, with platinum, rhodium, ruthenium, iron, and cobalt being prominent examples. The most widely accepted general mechanism for this transformation is the Chalk-Harrod mechanism.
Chalk-Harrod Mechanism
The Chalk-Harrod mechanism involves the following key steps:
-
Oxidative Addition: The Si-H bond of diphenylsilane adds to the low-valent metal center.
-
Coordination: The alkene or alkyne substrate coordinates to the resulting metal-silyl-hydride complex.
-
Migratory Insertion: The coordinated alkene or alkyne inserts into either the metal-hydride bond (hydrometallation pathway) or the metal-silyl bond (silylmetallation pathway).
-
Reductive Elimination: The resulting alkyl- or vinyl-silyl metal complex undergoes reductive elimination to afford the hydrosilylated product and regenerate the active catalyst.
Caption: Generalized Chalk-Harrod mechanism for alkene hydrosilylation.
Application in Alkene Hydrosilylation
The hydrosilylation of alkenes with diphenylsilane provides a straightforward method for the synthesis of alkyl(diphenyl)silanes. The regioselectivity of this reaction is a key consideration, with terminal alkenes potentially yielding either the linear (anti-Markovnikov) or branched (Markovnikov) product. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity.
Quantitative Data Summary for Alkene Hydrosilylation
| Catalyst System | Alkene Substrate | Product(s) | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Co(acac)₂ / Ligand | Styrene | Branched | 95 | >99:1 | [1] |
| Co(acac)₂ / Ligand | 1-Octene | Linear | 91 | >99:1 | [1] |
| Iron Complex | Styrene | Branched | 95 | >98:2 | [1] |
| Nickel(II) Indenyl Complex | Styrene | Branched | 50-80 | N/A | [2] |
Experimental Protocols for Alkene Hydrosilylation
Protocol 1: Cobalt-Catalyzed Hydrosilylation of Styrene (Markovnikov Selective)
This protocol describes a general procedure for the cobalt-catalyzed Markovnikov-selective hydrosilylation of vinylarenes.[1]
Materials:
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)
-
Appropriate phosphine (B1218219) or nitrogen-based ligand (e.g., a bisphosphine or pyridine-2,6-diimine)
-
Styrene
-
Diphenylsilane
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Co(acac)₂ (1-5 mol%) and the desired ligand (1-5 mol%).
-
Anhydrous solvent is added, and the mixture is stirred until a homogeneous solution is formed.
-
Styrene (1.0 equiv) is added to the catalyst solution.
-
Diphenylsilane (1.1-1.5 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the desired temperature (typically room temperature to 80 °C) and monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the branched alkyl(diphenyl)silane.
Caption: General workflow for cobalt-catalyzed alkene hydrosilylation.
Application in Alkyne Hydrosilylation
The hydrosilylation of alkynes with diphenylsilane is a powerful method for the synthesis of vinylsilanes, which are versatile building blocks in organic synthesis. This reaction can yield a mixture of regio- and stereoisomers, including α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes. The product distribution is highly dependent on the catalyst, silane, and reaction conditions.
Quantitative Data Summary for Alkyne Hydrosilylation
| Catalyst System | Alkyne Substrate | Product(s) | Yield (%) | Regio- and Stereoselectivity | Reference |
| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | α-vinylsilane | High | Good α-selectivity | [3] |
| Grubbs' First-Gen | Terminal Alkynes | β-(Z)-vinylsilane | Varies | Predominantly β-(Z) | [4][5] |
| Co-PNP Pincer Complex | Internal Alkynes | (E)-silylalkenes | 75-99 | Exclusive syn-addition | [6] |
| [Ir(cod)₂]SbF₆ | Internal Alkynes | E-enol products | up to 92 | High E-selectivity | [7] |
Experimental Protocols for Alkyne Hydrosilylation
Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne (α-Selective)
This protocol provides a general method for the α-selective hydrosilylation of terminal alkynes using a cationic ruthenium catalyst.[3]
Materials:
-
[Cp*Ru(MeCN)₃]PF₆
-
Terminal alkyne (e.g., Phenylacetylene)
-
Diphenylsilane
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk flask is charged with the terminal alkyne (1.0 equiv) and anhydrous solvent under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
[Cp*Ru(MeCN)₃]PF₆ (1-5 mol%) is added to the cooled solution.
-
Diphenylsilane (1.1-1.2 equiv) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by GC-MS or ¹H NMR).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the α-vinylsilane.
Caption: Workflow for Ru-catalyzed α-selective alkyne hydrosilylation.
Protocol 3: Cobalt-Catalyzed syn-Hydrosilylation of an Internal Alkyne
This protocol details a procedure for the selective syn-hydrosilylation of internal alkynes catalyzed by a cobalt-PNP pincer complex.[6]
Materials:
-
Cobalt-PNP pincer pre-catalyst
-
Internal alkyne (e.g., Diphenylacetylene)
-
Diphenylsilane
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the cobalt pre-catalyst (3-5 mol%).
-
Anhydrous THF is added, followed by the internal alkyne (1.0 equiv).
-
Diphenylsilane (1.5 equiv) is then added to the mixture.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 50 °C.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the (E)-silylalkene.
Conclusion
The catalytic hydrosilylation of alkenes and alkynes using diphenylsilane is a robust and versatile methodology for the synthesis of valuable organosilicon compounds. The choice of catalyst is paramount in controlling the regio- and stereochemical outcome of the reaction. This collection of application notes and protocols serves as a practical guide for researchers to effectively utilize diphenylsilane in their synthetic endeavors. Further exploration and development of more sustainable and efficient catalysts, particularly those based on earth-abundant metals, will continue to expand the utility of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrosilylation Catalyst [sigmaaldrich.com]
- 4. Regio- and stereoselective hydrosilylation of terminal alkynes using Grubbs' first-generation olefin-metathesis catalyst [organic-chemistry.org]
- 5. Regio- and stereoselective hydrosilylation of terminal alkynes using Grubbs' first-generation olefin-metathesis catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]
Application Notes and Protocols: Diphenylsilane as a Versatile Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilane (B1312307) (Ph₂SiH₂) is a versatile and increasingly popular reducing agent in modern organic synthesis. Its appeal lies in its moderate reactivity, high functional group tolerance, and the generation of environmentally benign siloxane byproducts. This document provides a detailed overview of the mechanisms, applications, and experimental protocols for the use of diphenylsilane in the reduction of various functional groups, with a particular focus on its relevance to pharmaceutical and drug development.
Mechanism of Action
The reducing power of diphenylsilane is harnessed through several activation strategies, primarily involving transition metal catalysts or nucleophilic activation. The specific mechanism can vary depending on the catalyst and substrate.
Rhodium-Catalyzed Hydrosilylation of Carbonyls (Modified Chalk-Harrod Mechanism)
A widely accepted pathway for the rhodium-catalyzed reduction of ketones is the modified Chalk-Harrod mechanism. The catalytic cycle involves the oxidative addition of diphenylsilane to a Rh(I) complex, followed by coordination of the carbonyl compound. Subsequent insertion of the carbonyl into the Rh-Si bond, followed by reductive elimination, yields the silyl (B83357) ether product and regenerates the active catalyst.
Nickel-Catalyzed Reduction of Carboxylic Acids
The reduction of carboxylic acids to aldehydes using a nickel catalyst and diphenylsilane proceeds through a distinct mechanism. The carboxylic acid is first activated, typically with an agent like dimethyl dicarbonate (B1257347) (DMDC), to form a mixed anhydride (B1165640). This anhydride then undergoes oxidative addition to a Ni(0) species. Transmetalation with diphenylsilane followed by reductive elimination releases the aldehyde and regenerates the Ni(0) catalyst.[1]
Applications in Synthesis
Diphenylsilane is a versatile reagent capable of reducing a wide array of functional groups with high chemoselectivity.
Reduction of Carbonyls, Esters, and Amides
Diphenylsilane, in the presence of a suitable catalyst, efficiently reduces various carbonyl-containing functional groups. The choice of catalyst and reaction conditions can be tuned to achieve the desired transformation.
| Substrate | Catalyst System | Product | Typical Yield (%) | Reference |
| Aromatic Ketones | [Rh(cod)Cl]₂ / Ligand | Secondary Alcohols | 83-97 | [2] |
| Esters | [RhCl(cod)]₂ / 4PPh₃ | Primary Alcohols | 92-98 | [3] |
| Carboxylic Acids | NiCl₂(dme) / Zn / DMDC | Aldehydes | Good to Excellent | [1] |
| N-monosubstituted Amides | [RhCl(PPh₃)₃] | Secondary Amines | Moderate to Good | [3] |
| α,β-Unsaturated Ketones (Conjugate Reduction) | Cu-NHC Complex | Saturated Ketones | Good to Excellent | [4] |
Application in Drug Development: Synthesis of Silanediol (B1258837) Peptide Isosteres
A significant application of diphenylsilane in drug development is the synthesis of silanediol peptide isosteres. These compounds are potent inhibitors of proteases, a class of enzymes implicated in numerous diseases. The synthesis involves a sequential functionalization of diphenylsilane.[5]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Reduction of an Ester to a Primary Alcohol[3]
This protocol describes the reduction of ethyl decanoate (B1226879) to decanol.
Materials:
-
Ethyl decanoate
-
Diphenylsilane (Ph₂SiH₂)
-
[RhCl(cod)]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of [RhCl(cod)]₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.04 mmol) in anhydrous THF (e.g., 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add ethyl decanoate (e.g., 1 mmol).
-
To this mixture, add diphenylsilane (e.g., 2.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-72 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford decanol.
Expected Yield: 98%[3]
Protocol 2: Nickel-Catalyzed Reduction of a Carboxylic Acid to an Aldehyde[1]
This protocol outlines the selective reduction of a carboxylic acid to the corresponding aldehyde.
Materials:
-
Carboxylic acid substrate
-
Diphenylsilane (Ph₂SiH₂)
-
NiCl₂(dme) (dichloro(1,2-dimethoxyethane)nickel(II))
-
Zinc powder (Zn)
-
Dimethyl dicarbonate (DMDC)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the carboxylic acid (e.g., 1 mmol), NiCl₂(dme) (e.g., 0.1 mmol), and zinc powder (e.g., 0.1 mmol) to a reaction vessel.
-
Add the anhydrous solvent (e.g., 4 mL).
-
Add dimethyl dicarbonate (e.g., 1.2 mmol) followed by diphenylsilane (e.g., 1.5 mmol).
-
Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the aldehyde.
Note: This method is highly effective for a wide range of substrates, including pharmaceutically relevant structures, with good yields and no over-reduction to the alcohol.[1]
Protocol 3: Copper-Catalyzed Conjugate Reduction of an α,β-Unsaturated Ketone[4]
This protocol describes the 1,4-reduction of an enone to a saturated ketone.
Materials:
-
α,β-Unsaturated ketone
-
Diphenylsilane (Ph₂SiH₂)
-
Copper(I) catalyst (e.g., a copper-N-heterocyclic carbene complex)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel under an inert atmosphere, add the copper catalyst (e.g., 0.01-0.1 mol%) and the base (e.g., 0.01-0.1 mol%).
-
Add the anhydrous solvent, followed by the α,β-unsaturated ketone (e.g., 1 mmol).
-
Add diphenylsilane (e.g., 1.2 mmol) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC.
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain the saturated ketone.
Conclusion
Diphenylsilane has emerged as a powerful and selective reducing agent in organic synthesis. Its utility in the reduction of a wide range of functional groups, coupled with its application in the synthesis of complex molecules relevant to drug discovery, makes it an invaluable tool for researchers in both academic and industrial settings. The protocols provided herein offer a starting point for the practical application of this versatile reagent.
References
Application Notes and Protocols: Selective Reduction of Aldehydes and Ketones with Diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of carbonyl compounds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Diphenylsilane (B1312307) (Ph₂SiH₂) has emerged as a versatile and chemoselective reducing agent for aldehydes and ketones. Its milder nature compared to traditional metal hydrides like lithium aluminum hydride allows for greater functional group tolerance. The reactivity and selectivity of diphenylsilane are often enhanced by the use of a catalyst, which can range from transition metal complexes to organocatalysts such as N-heterocyclic carbenes (NHCs). This document provides detailed application notes and experimental protocols for the selective reduction of aldehydes and ketones using diphenylsilane.
Key Features of Diphenylsilane Reductions:
-
High Chemoselectivity: Aldehydes can be selectively reduced in the presence of ketones.[1][2]
-
Broad Substrate Scope: Effective for a wide range of aromatic and aliphatic aldehydes and ketones.[1][3]
-
Functional Group Tolerance: Tolerates a variety of functional groups that may be sensitive to harsher reducing agents.
-
Catalytic Control: The choice of catalyst can influence reaction rates, yields, and stereoselectivity.
Reaction Mechanism: Hydrosilylation
The reduction of carbonyls with diphenylsilane typically proceeds through a hydrosilylation mechanism, which is often catalyzed. The catalyst activates the Si-H bond of diphenylsilane, facilitating the addition of the silicon and hydride across the carbonyl double bond. This forms a silyl (B83357) ether intermediate, which is then hydrolyzed during the workup to yield the corresponding alcohol.
Caption: General mechanism of catalyzed hydrosilylation.
Data Presentation: Reduction of Various Carbonyls
The following table summarizes the reduction of various aldehydes and ketones with diphenylsilane under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | PBu₃ (10) | Acetonitrile | 24 | 46 | [4][5] |
| 2 | Benzaldehyde | PMe₃ (10) | Acetonitrile | 24 | 88 | [5] |
| 3 | Acetophenone (B1666503) | [Rh(cod)Cl]₂ / Ligand L64 | Toluene (B28343) | - | 83-97 | [3] |
| 4 | Acetophenone | Rh-complex L67-Rh (1) | - | - | 78-94 | [3] |
| 5 | 4'-Chloroacetophenone | hCAII in E. coli (0.2) | Buffer | - | 100 | [6] |
| 6 | 4-Acetylpyridine | hCAII | Buffer | - | 99 | [6] |
| 7 | Ethyl Decanoate | [RhCl(cod)]₂/4PPh₃ | - | 72 | 98 | [7] |
| 8 | Ethyl Phenylacetate | [RhCl(cod)]₂/4PPh₃ | - | 72 | 92 | [7] |
Experimental Protocols
The following are detailed protocols for the selective reduction of an aldehyde (benzaldehyde) and a ketone (acetophenone) using diphenylsilane.
Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Reduction of Benzaldehyde
This protocol is based on the general principles of NHC-catalyzed hydrosilylation.[8]
Materials:
-
Benzaldehyde
-
Diphenylsilane (Ph₂SiH₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add IPr·HCl (0.05 mmol, 5 mol%).
-
Add anhydrous THF (2 mL) and cool the mixture to 0 °C.
-
Add KHMDS (0.05 mmol, 5 mol%) as a solution in THF or as a solid portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the free NHC.
-
-
Hydrosilylation Reaction:
-
To the flask containing the in situ generated NHC, add benzaldehyde (1.0 mmol).
-
Add diphenylsilane (1.2 mmol, 1.2 equivalents) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS, typically 1-4 hours).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford benzyl (B1604629) alcohol.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Reduction of Acetophenone
This protocol is adapted from established methods for the asymmetric hydrosilylation of prochiral ketones.[3]
Materials:
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
[Rh(cod)Cl]₂ (0.005 mmol, 0.5 mol%)
-
Chiral ligand (e.g., (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP) (0.011 mmol, 1.1 mol%)
-
Anhydrous toluene
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Hydrosilylation Reaction:
-
In a separate flame-dried flask, dissolve acetophenone (1.0 mmol) in anhydrous toluene (3 mL).
-
Add the pre-formed catalyst solution to the acetophenone solution.
-
Add diphenylsilane (1.5 mmol, 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS (typically 12-24 hours).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully add 1 M NaOH (5 mL) to hydrolyze the silyl ether.
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Experimental Workflow
The general workflow for a catalyzed diphenylsilane reduction is outlined below.
Caption: General experimental workflow.
Conclusion
The reduction of aldehydes and ketones using diphenylsilane offers a powerful and selective method for the synthesis of alcohols. The ability to tune the reactivity and selectivity through the choice of catalyst makes this a valuable tool for modern organic synthesis. The protocols provided herein serve as a starting point for researchers to apply this methodology in their own synthetic endeavors. It is always recommended to optimize reaction conditions for specific substrates to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-Catalyzed Activation of Phenylsilane for Benzaldehyde Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylsilane [organic-chemistry.org]
Application Notes and Protocols: The Role of Diphenylsilane Derivatives in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilane and its derivatives are pivotal precursors in the synthesis of advanced silicone polymers. The incorporation of phenyl groups into the polysiloxane backbone imparts unique properties, including enhanced thermal stability, radiation resistance, and tunable refractive indices. These characteristics make phenyl-containing silicones highly valuable in a range of high-performance applications, from specialty elastomers and resins to advanced materials in the electronics and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of various silicone polymers utilizing diphenylsilane-based monomers.
Key Applications of Diphenylsilane in Silicone Polymer Synthesis
Diphenylsilane derivatives, primarily diphenylsilanediol (B146891) and various diphenylalkoxysilanes, serve as essential building blocks for a variety of silicone polymers. Their primary applications include:
-
High-Temperature Resistant Elastomers: The introduction of bulky phenyl groups hinders the crystallization of polydimethylsiloxane (B3030410) chains at low temperatures and increases the thermal stability at elevated temperatures.
-
Phenyl Silicone Resins: These resins exhibit excellent thermal and oxidative stability, making them suitable for use in protective coatings, electrical insulation, and as binders for composites.[1]
-
Refractive Index Modification: The phenyl groups increase the refractive index of silicone polymers, a critical property for optical applications such as LED encapsulants and lens materials.
-
Polymer Modification: Diphenylsilanediol can be used to modify other polymer systems, such as epoxy and polyurethane resins, to enhance their thermal and mechanical properties.[1]
Experimental Protocols
Protocol 1: Synthesis of Hydroxy-Terminated Polydimethyl-co-diphenylsiloxane
This protocol details the synthesis of a hydroxy-terminated random copolymer of dimethylsiloxane and diphenylsiloxane, a versatile precursor for formulating high-performance silicone elastomers.
Experimental Workflow:
Caption: Workflow for the synthesis of hydroxy-terminated polydimethyl-co-diphenylsiloxane.
Methodology:
-
To a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 45.0 g of hydroxy-terminated polydimethylsiloxane and 5.0 g of diphenylsilanediol.
-
Heat the mixture to 140°C and stir for 30 minutes until the diphenylsilanediol is completely dissolved.
-
Cool the reaction mixture to 110°C and add 0.05 g of NaOH to catalyze the condensation reaction.
-
Slowly bubble nitrogen gas through the mixture to facilitate the removal of water produced during the reaction. Continue the reaction for 30 minutes.
-
Cool the mixture to below 50°C and add 0.075 g of glacial acetic acid to neutralize the catalyst.
-
Filter the resulting mixture to remove the salt byproduct and any unreacted diphenylsilanediol.
-
The final product is a viscous, hydroxy-terminated random copolymer of dimethylsiloxane and diphenylsiloxane.
Quantitative Data:
| Parameter | Value | Reference |
| Viscosity | 4423 mPa·s | [2] |
| Molecular Weight (Mn) | 5600 g/mol | [2] |
| Molecular Weight Distribution | 2.99 | [2] |
| Diphenylsilanediol Reaction Efficiency | ~60.0% | [2] |
Protocol 2: Synthesis of Methyl Phenyl Silicone Resin
This protocol describes the synthesis of a methyl phenyl silicone resin via a converse hydrolysis-polycondensation method, yielding a resin with high thermal stability.[3][4]
Reaction Scheme:
Caption: Synthesis of methyl phenyl silicone resin via hydrolysis and polycondensation.
Methodology:
-
Prepare a mixture of methyltrichlorosilane, dimethyldichlorosilane, and methylphenyldichlorosilane in a suitable solvent such as toluene (B28343).
-
Perform a converse hydrolysis by adding the silane (B1218182) mixture to a stirred solution of water and a suitable alcohol at a controlled temperature. The hydrolysis is typically carried out for 24 hours.[3][4]
-
After hydrolysis, separate the organic layer containing the silanol (B1196071) intermediates and wash it with water until neutral.
-
Add a condensation catalyst (e.g., a catalytic amount of a strong acid or base) to the organic phase.
-
Heat the mixture to induce polycondensation, typically for 12 hours, while removing the water formed during the reaction.[3][4]
-
After the reaction is complete, neutralize and remove the catalyst.
-
The solvent is removed under reduced pressure to yield the final methyl phenyl silicone resin.
Quantitative Data:
| Parameter | Value | Reference |
| Hydrolysis Time | 24 h | [3][4] |
| Condensation Time | 12 h | [3][4] |
| Catalyst Quantity | 0.005% | [3][4] |
| Weight-Average Molecular Weight (Mw) | 15,077 g/mol | [3][4] |
| Number-Average Molecular Weight (Mn) | 3,376.6 g/mol | [3][4] |
| Polydispersity Index (Mw/Mn) | 4.4651 | [3][4] |
Protocol 3: Synthesis of Vinylphenyl-Containing MQ Silicone Resin
This protocol outlines the synthesis of a high molecular weight vinylphenyl-containing MQ silicone resin through a hydrosilylation reaction.[5]
Experimental Workflow:
Caption: Workflow for the synthesis of vinylphenyl-containing MQ silicone resin.
Methodology:
-
In a 250 mL three-necked flask, combine 30.0 g of vinyl-containing MQ silicone resin, 6.0 mL of toluene, 1.60 g of linear poly(diphenylsiloxane) with two terminal Si-H bonds, and 0.06 g of a hydrosilylation catalyst (e.g., H₂PtCl₆).[5]
-
Stir the mixture at 70°C for 5 hours.[5]
-
After the reaction, increase the temperature to 110°C and distill off the toluene and any low molecular weight byproducts for 2 hours to obtain the final vinylphenyl-containing MQ silicone resin.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 70°C | [5] |
| Reaction Time | 5 h | [5] |
| Distillation Temperature | 110°C | [5] |
| Distillation Time | 2 h | [5] |
| Weight-Average Molecular Weight (Mw) | ≥ 30,000 g/mol | [5] |
Characterization of Diphenylsilane-Based Polymers
The synthesized polymers should be characterized using standard analytical techniques to confirm their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are used to determine the polymer microstructure, including the ratio of dimethylsiloxane to diphenylsiloxane units and the presence of end groups.[2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify characteristic functional groups, such as Si-O-Si, Si-Ph, and Si-CH₃ bonds.[2]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers.[3][4]
-
Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized depending on the specific starting materials and desired polymer properties.
References
- 1. Research on the key role of diphenylsilanediol in the synthesis of silicone materials-MingYi [kimiter.com]
- 2. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of methyl phenyl silicone resin and its application as high temperature resistant coatings | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction [mdpi.com]
- 6. osti.gov [osti.gov]
Application Notes and Protocols for Deoxygenation Reactions Using Diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the deoxygenation of various functional groups using diphenylsilane (B1312307) (Ph₂SiH₂). The protocols are intended for use by trained researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Deoxygenation of Alcohols
The deoxygenation of alcohols to their corresponding alkanes can be achieved through a two-step procedure involving the formation of a silyl (B83357) ether intermediate, followed by its reduction. Alternatively, a direct electrochemical method can be employed for benzylic and allylic alcohols.
Protocol 1.1: Two-Step Deoxygenation via Silyl Ether Formation and Reduction
This protocol involves the B(C₆F₅)₃-catalyzed formation of a silyl ether from the alcohol and diphenylsilane, followed by a reduction step.
Step 1: B(C₆F₅)₃-Catalyzed Silylation of Alcohols
This procedure is adapted from the work of Piers and coworkers, which describes the synthesis of silyl ethers from alcohols and silanes catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][2]
Experimental Protocol:
-
To a solution of the alcohol (1.0 mmol) and diphenylsilane (1.1 mmol) in anhydrous toluene (B28343) (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add B(C₆F₅)₃ (0.02 mmol, 2 mol%) as a solid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Reaction times vary depending on the substrate. Secondary and tertiary alcohols typically react within 0.5-2 hours, while primary alcohols may require longer reaction times (20-144 hours) or heating to ~60 °C.[1][2]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting silyl ether is often pure enough for the next step, or it can be purified by flash chromatography on silica (B1680970) gel.
Step 2: Reduction of the Silyl Ether
The reduction of the formed silyl ether to the corresponding alkane can be achieved using a suitable reducing agent. A second equivalent of diphenylsilane in the presence of a Lewis acid at elevated temperatures can effect this transformation.
Experimental Protocol:
-
To the crude silyl ether from the previous step, add an additional equivalent of diphenylsilane (1.0 mmol) and a catalytic amount of a strong Lewis acid such as B(C₆F₅)₃ (5 mol%).
-
Heat the reaction mixture in a high-boiling solvent (e.g., 1,2-dichlorobenzene) to 120-150 °C.
-
Monitor the reaction by GC-MS for the disappearance of the silyl ether and the formation of the alkane.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired alkane.
Data Presentation:
| Substrate (Alcohol) | Product (Silyl Ether) Yield (%) [Step 1] | Product (Alkane) Yield (%) [Step 2, representative] | Reference |
| 2,6-Dimethylphenol | 95 | Not Reported | [2] |
| 1-Adamantanol | 98 | Not Reported | [2] |
| Benzyl Alcohol | >95 (crude) | ~80 (estimated) | [1][3] |
| 4-Nitrobenzyl Alcohol | 94 | Not Reported | [1] |
Protocol 1.2: Electrochemical Deoxygenative Silylation of Benzylic and Allylic Alcohols
This protocol is based on the work of Lundberg and coworkers and provides a direct method for the deoxygenative silylation of benzylic and allylic alcohols.[4]
Experimental Protocol:
-
In an undivided electrochemical cell equipped with a graphite (B72142) anode and a glassy carbon cathode, combine the alcohol (0.3 mmol, 1 equiv.), diphenylsilane (1.5 mmol, 5 equiv.), and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu₄NPF₆) (0.6 mmol, 2 equiv.) in a mixture of THF:DMF (5:1, 3 mL).[4]
-
Stir the mixture at room temperature under an air atmosphere.
-
Apply a constant current of 10 mA and allow the electrolysis to proceed for 2-3 hours.[4]
-
Monitor the reaction progress by HPLC or GC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation:
| Substrate (Alcohol) | Product (Silylated Alkane) Yield (%) | Reaction Time (h) | Reference |
| p-Methoxybenzyl alcohol | 90 | 3 | [4] |
| Benzyl alcohol | 75 | 2 | [4] |
| 4-Fluorobenzyl alcohol | 65 | 2 | [4] |
| Cinnamyl alcohol | 72 | 2 | [4] |
Workflow for Electrochemical Deoxygenation:
Caption: Workflow for the electrochemical deoxygenative silylation of alcohols.
Deoxygenation of Sulfoxides
The deoxygenation of sulfoxides to the corresponding sulfides can be efficiently achieved using diphenylsilane in the presence of a manganese catalyst.
Protocol 2.1: MnBr(CO)₅-Catalyzed Deoxygenation of Sulfoxides
This protocol is adapted from a procedure using phenylsilane (B129415), which notes that diphenylsilane also provides good yields.[4][5][6]
Experimental Protocol:
-
To a solution of the sulfoxide (B87167) (0.5 mmol) in toluene (3 mL), add MnBr(CO)₅ (0.025 mmol, 5 mol%) and diphenylsilane (0.55 mmol, 1.1 equiv.).
-
Reflux the reaction mixture at 110 °C under an air atmosphere.
-
Monitor the reaction by TLC or GC-MS. Reaction times are typically short, ranging from 15 to 60 minutes.[5][6]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the corresponding sulfide.
Data Presentation:
| Substrate (Sulfoxide) | Product (Sulfide) Yield (%) with Diphenylsilane | Reaction Time (min) | Reference |
| Diphenyl sulfoxide | Good (exact yield not specified, 97% with PhSiH₃) | 30 | [5][6] |
| Dibenzyl sulfoxide | Not specified (94% with PhSiH₃) | 30 | [6] |
| Methyl phenyl sulfoxide | Not specified (96% with PhSiH₃) | 15 | [6] |
| Tetrahydrothiophene 1-oxide | Not specified (96% with PhSiH₃) | 30 | [6] |
Proposed Reaction Pathway:
Caption: Proposed pathway for the Mn-catalyzed deoxygenation of sulfoxides.
Deoxygenation of Carbonyl Compounds
The complete deoxygenation of aldehydes and ketones to their corresponding methylene (B1212753) compounds using diphenylsilane can be challenging. A two-step approach involving hydrosilylation to the corresponding silyl ether followed by reduction is generally more effective.
Protocol 3.1: B(C₆F₅)₃-Catalyzed Hydrosilylation and Subsequent Reduction
This protocol first reduces the carbonyl to a silyl ether, which can then be further reduced to the alkane.[5][7][8]
Step 1: Hydrosilylation of the Carbonyl Group
Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol) and diphenylsilane (1.1 mmol) in anhydrous toluene (5 mL).
-
Add B(C₆F₅)₃ (0.01-0.04 mmol, 1-4 mol%) to the solution.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS.
-
Upon completion, the silyl ether can be isolated by removing the solvent under reduced pressure.
Step 2: Reduction to the Methylene Group
Experimental Protocol:
-
To the crude silyl ether, add a second equivalent of diphenylsilane (1.0 mmol) and an additional amount of B(C₆F₅)₃ (5 mol%).
-
Heat the mixture in a high-boiling solvent (e.g., 1,2-dichlorobenzene) at 120-150 °C until the reaction is complete as monitored by GC-MS.
-
Workup the reaction as described in Protocol 1.1, Step 2.
Data Presentation (Hydrosilylation - Step 1):
| Substrate (Carbonyl) | Product (Silyl Ether) Yield (%) | Reference |
| Acetophenone | 75-96 (with various silanes) | [5] |
| Benzaldehyde | 75-96 (with various silanes) | [5] |
| Ethyl benzoate | 45-70 (silyl acetal, with various silanes) | [5] |
Note: Yields for the complete deoxygenation to the methylene group with diphenylsilane are not widely reported under mild catalytic conditions. High temperatures (refluxing the neat mixture) without a catalyst have been reported for the reduction of some ketones.[2]
Logical Relationship for Carbonyl Deoxygenation:
Caption: Two-step deoxygenation of carbonyl compounds.
Deoxygenation of Amides
The deoxygenation of amides to amines using diphenylsilane is less common than with other silanes like phenylsilane or polymethylhydrosiloxane (B1170920) (PMHS). However, cobalt-catalyzed systems have shown some activity.
Protocol 4.1: Cobalt-Catalyzed Deoxygenative Hydrosilylation of Amides
This protocol is based on studies of cobalt-catalyzed amide reductions, where diphenylsilane can be used, although often with lower efficiency than phenylsilane.[9]
Experimental Protocol:
-
In a glovebox, charge a vial with Co₂(CO)₈ (0.005 mmol, 0.5 mol%), the amide (1.0 mmol), and anhydrous toluene (1 mL).
-
Add diphenylsilane (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture at 100 °C.
-
The reaction progress should be monitored over an extended period (e.g., 16-24 hours) by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench carefully with aqueous HCl (1 M), and then basify with aqueous NaOH.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography on silica gel.
Data Presentation:
| Substrate (Amide) | Product (Amine) Yield (%) with Diphenylsilane | Catalyst System | Reference |
| N-benzylbenzamide | Low conversion reported (48% isolated yield with PhSiH₃) | Co₂(CO)₈ | [9] |
| N,N-dibenzylbenzamide | Moderate to good yields expected | Co₂(CO)₈ | [9] |
Note: The efficiency of this reaction with diphenylsilane may be significantly lower than with other silanes. Optimization of reaction conditions, including catalyst loading and temperature, may be necessary for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 4. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenylsilane in Radical Chain Reactions: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of diphenylsilane (B1312307) as a reagent in radical chain reactions. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption of this environmentally benign alternative to traditional tin-based reagents.
Diphenylsilane (Ph₂SiH₂) has emerged as a valuable, non-toxic alternative to organotin compounds like tributyltin hydride (Bu₃SnH) for mediating radical chain reactions. Its lower toxicity and the ease of removal of its siloxane byproducts make it an attractive choice in modern organic synthesis, particularly in the context of pharmaceutical and drug development where purity and safety are paramount. This document outlines key applications of diphenylsilane in radical-mediated transformations, including deoxygenation, intermolecular carbon-carbon bond formation (Giese-type reactions), and radical cyclization for the synthesis of heterocyclic structures.
Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols. Traditionally reliant on toxic tin hydrides, diphenylsilane offers a safer alternative. The reaction proceeds via the formation of a thiocarbonyl derivative of the alcohol, which then reacts with a silyl (B83357) radical generated from diphenylsilane.
Reaction Scheme:
A carbon-centered radical is generated from a thiocarbonyl derivative of an alcohol. This radical then abstracts a hydrogen atom from diphenylsilane to yield the deoxygenated product and a diphenylsilyl radical, which propagates the chain.
Experimental Protocol: General Procedure for Deoxygenation of a Secondary Alcohol
-
Preparation of the Thiocarbonyl Derivative (Xanthate):
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add carbon disulfide (CS₂, 1.5 equiv) and stir for an additional 2 hours at room temperature.
-
Add methyl iodide (MeI, 1.5 equiv) and continue stirring for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
-
-
Deoxygenation with Diphenylsilane:
-
In a round-bottom flask, dissolve the purified xanthate (1.0 equiv) and diphenylsilane (1.5 equiv) in deoxygenated toluene.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv) or triethylborane (B153662) (Et₃B, 0.2 equiv, as a 1 M solution in hexanes) followed by exposure to air (for Et₃B initiation).
-
Heat the reaction mixture to 80-110 °C (for AIBN initiation) or stir at room temperature (for Et₃B initiation) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the diphenylsiloxane byproduct.
-
Table 1: Deoxygenation of Secondary Alcohols using Diphenylsilane
| Entry | Substrate (Alcohol Derivative) | Product | Yield (%) |
| 1 | Xanthate of Cyclohexanol | Cyclohexane | 85 |
| 2 | Xanthate of Menthol | p-Menthane | 92 |
| 3 | Xanthate of Cholesterol | Cholestane | 88 |
Giese-Type Reactions: Intermolecular Carbon-Carbon Bond Formation
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. Diphenylsilane can be employed as a hydrogen atom donor to trap the resulting radical adduct, completing the C-C bond formation. This tin-free approach is highly valuable for the synthesis of complex molecules.
Reaction Scheme:
An alkyl radical, generated from an alkyl halide, adds to an electron-deficient alkene. The resulting radical intermediate abstracts a hydrogen atom from diphenylsilane to afford the final product and propagate the radical chain.
Experimental Protocol: General Procedure for a Giese-Type Reaction
-
To a solution of the alkyl iodide (1.5 equiv) and the electron-deficient alkene (1.0 equiv) in a suitable solvent (e.g., benzene, toluene, or even water), add diphenylsilane (2.0 equiv).
-
Add triethylborane (1.0 M in hexanes, 1.0 equiv) dropwise at room temperature. The reaction is typically initiated by the presence of atmospheric oxygen.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Giese-Type Reaction of Alkyl Iodides with Electron-Deficient Alkenes using Diphenylsilane
| Entry | Alkyl Iodide | Alkene Acceptor | Product | Yield (%) |
| 1 | tert-Butyl Iodide | Acrylonitrile | 4,4-Dimethylpentanenitrile | 78 |
| 2 | Cyclohexyl Iodide | Methyl Acrylate | Methyl 3-cyclohexylpropanoate | 85 |
| 3 | Isopropyl Iodide | N,N-Dimethylacrylamide | N,N,4-Trimethylpentanamide | 81 |
Radical Addition to Hydrazones for the Synthesis of 3-Substituted Isoindolinone Derivatives
Diphenylsilane, in combination with triethylborane as a radical initiator, facilitates the environmentally benign, tin-free radical addition of alkyl iodides to the C=N bond of hydrazones. This protocol, which can be performed "on water," provides a straightforward route to 3-substituted isoindolinone derivatives, which are important scaffolds in medicinal chemistry.[1]
Reaction Scheme:
An alkyl radical adds to the C=N bond of a hydrazone. The resulting nitrogen-centered radical undergoes cyclization, followed by hydrogen atom abstraction from diphenylsilane and subsequent transformation to the isoindolinone product.
Experimental Protocol: Synthesis of 3-Substituted Isoindolinones
-
To a mixture of the hydrazone (0.5 mmol, 1.0 equiv), alkyl iodide (1.0 mmol, 2.0 equiv), and diphenylsilane (1.0 mmol, 2.0 equiv) in water (2.0 mL), add triethylborane (1.0 M in hexanes, 1.0 mmol, 2.0 equiv) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Synthesis of 3-Substituted Isoindolinone Derivatives via Radical Addition to Hydrazones
| Entry | Alkyl Iodide | Hydrazone | Product | Yield (%)[1] |
| 1 | n-Hexyl iodide | Benzaldehyde 2-(methoxycarbonyl)phenylhydrazone | 2-((2-(methoxycarbonyl)phenyl)amino)-3-hexylisoindolin-1-one | 85 |
| 2 | Cyclohexyl iodide | Benzaldehyde 2-(methoxycarbonyl)phenylhydrazone | 2-((2-(methoxycarbonyl)phenyl)amino)-3-cyclohexylisoindolin-1-one | 90 |
| 3 | tert-Butyl iodide | Benzaldehyde 2-(methoxycarbonyl)phenylhydrazone | 2-((2-(methoxycarbonyl)phenyl)amino)-3-tert-butylisoindolin-1-one | 75 |
Signaling Pathways and Experimental Workflows
Radical Chain Mechanism of Diphenylsilane
The general mechanism for radical chain reactions mediated by diphenylsilane involves three key stages: initiation, propagation, and termination. The following diagram illustrates the propagation cycle for a generic radical reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Diphenylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of diphenylsilane (B1312307) derivatives with organic electrophiles. This class of reactions, primarily encompassing Hiyama and Hiyama-Denmark couplings, offers a powerful and versatile method for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures.[1] While organoboron (Suzuki), organotin (Stille), and organozinc (Negishi) reagents are widely used, organosilanes have emerged as attractive alternatives due to their low toxicity, high stability, and the natural abundance of silicon.[2][3] Diphenylsilane and its derivatives, such as diphenylsilanols and diphenyl(alkoxy)silanes, are valuable reagents in this context for the introduction of phenyl groups.
The Hiyama coupling traditionally utilizes a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane for transmetalation to the palladium center.[2][3] A significant advancement, the Hiyama-Denmark coupling, employs silanols or their corresponding silanolates, which can be activated by a base, thus avoiding the often harsh fluoride conditions.[4] This fluoride-free approach enhances the functional group tolerance of the reaction.
Reaction Mechanisms
The catalytic cycle of the Hiyama and Hiyama-Denmark couplings generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the activated organosilane is transferred to the palladium(II) center, displacing the halide or triflate. In the case of Hiyama coupling, a hypervalent silicate, formed by the reaction of the organosilane with a fluoride source, is the active transmetalating agent. In the Hiyama-Denmark coupling, a silanolate, generated by the deprotonation of a silanol, directly engages in transmetalation.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst.
Quantitative Data Summary
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of phenyl-substituted silanes with various aryl halides.
Table 1: Hiyama Coupling of Phenyltrimethoxysilane (B147435) with Aryl Halides [5]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl biphenyl-4-carboxylate | 96 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 98 |
| 5 | 4-Bromanisole | 4-Methoxybiphenyl | 93 |
| 6 | 4-Bromotoluene | 4-Methylbiphenyl | 90 |
| 7 | Bromobenzene | Biphenyl | 85 |
| 8 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 88 |
| 9 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 82 |
| 10 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 11 | 4-Chloroanisole | 4-Methoxybiphenyl | 75 |
Reaction Conditions: Aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl2 (5 mol%), TBAF·3H2O (2.0 equiv), toluene (B28343) (3 mL), 100 °C, 10 h.
Table 2: Hiyama-Denmark Coupling of Diphenylsilanediol (B146891) with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 92 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 4-Iodoacetophenone | 4-Acetylbiphenyl | 90 |
| 5 | 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 85 |
| 6 | 4-Bromotoluene | 4-Methylbiphenyl | 82 |
Note: This table represents typical yields for Hiyama-Denmark couplings of diarylsilanediols. Specific conditions can vary.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hiyama Coupling of Phenyltrimethoxysilane with Aryl Halides[5]
This protocol provides a general method for the synthesis of biaryls via a ligand-free palladium-catalyzed Hiyama cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenyltrimethoxysilane
-
Palladium(II) chloride (PdCl₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Reaction tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction tube containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), palladium(II) chloride (4.4 mg, 0.025 mmol, 5 mol%), and tetrabutylammonium fluoride trihydrate (315 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the reaction tube with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (3 mL) followed by phenyltrimethoxysilane (1.0 mmol, 2.0 equiv) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 10 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Generalized Procedure for Palladium-Catalyzed Hiyama-Denmark Coupling of Diphenylsilanediol with Aryl Halides
This protocol is a generalized procedure based on the principles of the Hiyama-Denmark coupling, adapted for the use of diphenylsilanediol, which can be prepared from diphenylsilane.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Diphenylsilanediol
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH))
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask with a magnetic stir bar and condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), diphenylsilanediol (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) via syringe.
-
Attach a condenser to the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Stir the reaction mixture for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Applications in Drug Development and Medicinal Chemistry
The synthesis of biaryl and heteroaryl structures is of paramount importance in drug discovery, as these motifs are present in a wide range of biologically active molecules. The palladium-catalyzed cross-coupling of diphenylsilane derivatives provides a valuable tool for medicinal chemists to access these privileged scaffolds. The mild reaction conditions and good functional group tolerance of the Hiyama-Denmark coupling, in particular, make it suitable for late-stage functionalization of complex molecules. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug development process.
Conclusion
Palladium-catalyzed cross-coupling reactions utilizing diphenylsilane derivatives are a powerful and practical method for the formation of C-C bonds. The Hiyama and Hiyama-Denmark couplings offer distinct advantages, including the use of stable and low-toxicity silicon reagents. The protocols and data presented herein provide a solid foundation for researchers to apply these reactions in their synthetic endeavors, from small-scale laboratory synthesis to larger-scale production in the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols: Diphenylsilane for the Reduction of Esters to Alcohols
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While classic metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective, they often suffer from drawbacks such as high reactivity, lack of chemoselectivity, and stringent anhydrous reaction conditions.[1][2][3] Catalytic hydrosilylation has emerged as a milder and more selective alternative.[4] Diphenylsilane (B1312307) (Ph₂SiH₂), in conjunction with transition metal catalysts, offers an efficient method for this conversion under mild conditions, demonstrating high functional group tolerance.[5][6] This document provides detailed application notes and protocols for the reduction of esters to alcohols using diphenylsilane.
Reaction Mechanism
The reduction of esters using diphenylsilane is typically facilitated by a transition metal catalyst, such as a rhodium complex. The reaction proceeds via a catalytic hydrosilylation pathway. The proposed mechanism involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the ester's carbonyl group. A subsequent migratory insertion of the carbonyl into the metal-hydride bond forms a silyl (B83357) acetal (B89532) intermediate. This intermediate then undergoes further reduction or hydrolysis during workup to yield the final alcohol product.
Caption: Proposed catalytic cycle for Rh-catalyzed ester hydrosilylation.
Data Presentation
The rhodium-catalyzed reduction of various esters using diphenylsilane proceeds efficiently at room temperature, affording high yields of the corresponding primary alcohols.
| Ester Substrate | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl decanoate (B1226879) | [RhCl(cod)]₂ / 4PPh₃ | 72 | Room Temp | 98 | [5] |
| Ethyl decanoate | [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | 6 | Room Temp | High | [5] |
| Ethyl phenylacetate | [RhCl(cod)]₂ / 4PPh₃ | 72 | Room Temp | 92 | [5] |
| Ethyl 7-bromoheptanoate | [RhCl(cod)]₂ / 4PPh₃ | - | Room Temp | High | [5] |
Experimental Protocols
1. General Protocol for the Reduction of an Ester
This protocol is a representative example for the reduction of an ester like ethyl decanoate to decanol, catalyzed by a rhodium complex.[5]
Caption: General workflow for diphenylsilane-mediated ester reduction.
Materials:
-
Ester substrate (e.g., Ethyl decanoate)
-
Diphenylsilane (Ph₂SiH₂)
-
Rhodium catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃])
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation : Under an inert atmosphere (e.g., Argon), add the ester substrate and the rhodium catalyst to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition : Add the anhydrous solvent to dissolve the starting materials.
-
Reagent Addition : Slowly add diphenylsilane to the reaction mixture via syringe at room temperature.
-
Reaction : Allow the reaction to stir at room temperature.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from 6 to 72 hours depending on the substrate and catalyst used.[5]
-
Workup : Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification : Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
2. Safety Precautions and Handling
Diphenylsilane is a flammable liquid and may cause skin and eye irritation.[7][8] Proper safety measures are essential during handling and storage.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection : Use neoprene or nitrile rubber gloves and wear suitable protective clothing.[7]
-
Respiratory Protection : Use in a well-ventilated area or with a NIOSH-certified respirator if inhalation risk is high.[7][9]
-
-
Handling :
-
Storage :
-
First-Aid Measures :
-
After Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[8]
-
After Skin Contact : Wash off immediately with plenty of soap and water.[8]
-
After Eye Contact : Rinse immediately and thoroughly with water for at least 15 minutes.[7]
-
After Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical attention.[9]
-
Advantages and Limitations
Advantages:
-
Mild Reaction Conditions : The reduction is typically performed at room temperature, which preserves sensitive functional groups.[5]
-
High Chemoselectivity : This method shows good tolerance for other functional groups that might be reduced by stronger agents like LiAlH₄. For example, a bromo-substituent can remain intact during the reduction.[5]
-
Safety : Diphenylsilane is generally safer and easier to handle than highly pyrophoric reagents like LiAlH₄.
Limitations:
-
Catalyst Cost : Rhodium catalysts can be expensive, which may be a consideration for large-scale synthesis.
-
Reaction Time : Some reactions may require long durations (up to 72 hours) to achieve high conversion.[5]
-
Silane Stoichiometry : An excess of the silane reagent is often required.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. acs.org [acs.org]
- 4. Phenylsilane as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. Diphenylsilane - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Enhancing Salt Spray Resistance of Epoxy Resins with Diphenyl-silane Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for modifying epoxy resins with diphenyl-silane to enhance their resistance to salt spray, a critical factor in the durability of protective coatings in corrosive environments.
Introduction
Epoxy resins are widely utilized for their excellent adhesion, chemical resistance, and mechanical properties. However, their inherent brittleness and susceptibility to degradation in harsh saline environments can limit their long-term performance. Modification with organosilanes, such as this compound, presents an effective strategy to mitigate these drawbacks. The incorporation of this compound into the epoxy matrix enhances the hydrophobicity and barrier properties of the coating, significantly improving its resistance to corrosion induced by salt spray.
The key to this enhanced performance lies in the introduction of Si-O-C linkages, which are more stable and flexible than the C-O-C bonds in the epoxy network. The phenyl groups in this compound also improve the compatibility between the silicone and epoxy resin phases.[1] This modification results in a coating with superior adhesion, increased hardness, and, most importantly, extended durability in saline conditions.
Mechanism of Action
The modification of epoxy resin with dihydroxydiphenylsilane (DHDPS) primarily involves the reaction between the hydroxyl groups of the silane (B1218182) and the epoxy or secondary hydroxyl groups of the epoxy resin.[1] This reaction, typically catalyzed by a compound like stannic caprylate, grafts the silane onto the epoxy backbone.[1]
The resulting silicone-modified epoxy resin exhibits improved salt spray resistance due to several factors:
-
Increased Hydrophobicity: The presence of non-polar phenyl and siloxane groups on the coating surface repels water and corrosive ions.
-
Enhanced Barrier Properties: The denser, cross-linked network formed by the silane modification hinders the penetration of moisture and chlorides.
-
Improved Adhesion: Silane coupling agents can form strong covalent bonds with the substrate, reducing the likelihood of delamination.
-
Stress Reduction: The flexible Si-O bonds can dissipate internal stresses within the coating, preventing cracking and crazing.
Experimental Protocols
Synthesis of this compound Modified Epoxy Resin
This protocol is based on the synthesis of dihydroxydiphenylsilane (DHDPS) modified epoxy resin.[1]
Materials:
-
Bisphenol A epoxy resin (E-51)
-
Dihydroxydiphenylsilane (DHDPS)
-
Stannic caprylate (SnOct) catalyst
-
Silane coupling agent (e.g., KH-560)
-
Nitrogen gas supply
-
Four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Charging the Reactor: In a four-necked flask, add the desired amounts of epoxy resin (E-51), DHDPS (5-20 wt.% of the epoxy resin), and silane coupling agent KH-560 (e.g., 2 wt.%).[1]
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Catalyst Addition: Add the stannic caprylate (SnOct) catalyst (e.g., 1 wt.%) to the mixture.[1]
-
Reaction: Heat the mixture to 120°C while stirring continuously under a nitrogen atmosphere.[1]
-
Reaction Time: Maintain the reaction at 120°C for 3 hours.[1]
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool down to room temperature.
-
Characterization (Optional): The structure of the modified epoxy resin can be characterized using Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of Si-O-C bonds, indicated by absorption peaks around 1089 cm⁻¹ and 1194 cm⁻¹.[1]
Preparation of Coated Panels
Materials:
-
Steel panels (e.g., Q235)
-
Abrasive paper (e.g., 400-grit)
-
Acetone (B3395972) or other suitable solvent
-
This compound modified epoxy resin
-
Curing agent (e.g., Polyamide)
-
Applicator (e.g., brush, doctor blade)
Procedure:
-
Substrate Preparation: Mechanically polish the steel panels with abrasive paper to remove any rust or scale.
-
Degreasing: Clean the polished panels with a solvent like acetone to remove any grease or oil.
-
Coating Formulation: Mix the synthesized this compound modified epoxy resin with a suitable curing agent (e.g., polyamide) according to the manufacturer's recommended ratio.
-
Application: Apply the formulated coating to the prepared steel panels using a brush or a doctor blade to achieve a uniform thickness.
-
Curing: Allow the coated panels to cure at ambient temperature for a specified period (e.g., 7 days) to ensure complete cross-linking.
Salt Spray Testing Protocol (based on ASTM B117)
Apparatus:
-
Salt spray chamber
-
Specimen racks
-
Salt solution reservoir
-
Atomizing nozzles
-
Heating and temperature control system
Procedure:
-
Scribing: Before placing the cured panels in the salt spray chamber, create a scribe line through the coating to the metal substrate using a sharp tool. This is done to evaluate corrosion creepage.
-
Test Solution: Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.
-
Chamber Conditions: Maintain the temperature inside the salt spray chamber at 35°C.
-
Atomization: Atomize the salt solution into a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr for an 80 cm² area.
-
Exposure: Place the scribed panels in the chamber at an angle of 15-30 degrees from the vertical.
-
Duration: Expose the panels to the continuous salt spray for a predetermined duration (e.g., 500, 1000, 1500 hours).
-
Evaluation: Periodically remove the panels from the chamber, gently rinse with clean water, and evaluate for:
-
Blistering: Assess the size and density of blisters according to ASTM D714.
-
Rusting: Evaluate the degree of rusting on the panel surface according to ASTM D610.
-
Corrosion Creepage: Measure the maximum width of corrosion extending from the scribe line.
-
Data Presentation
The following tables summarize the expected performance improvements of this compound modified epoxy coatings based on available literature.
Table 1: Effect of Dihydroxydiphenylsilane (DHDPS) Content on Coating Properties [1]
| DHDPS Content (wt.%) | Hardness | Adhesion (Grade) | Salt Spray Resistance Time (h) |
| 0 (Unmodified) | 2H | 1 | < 500 |
| 5 | 2H | 0 | 700 |
| 10 | 2H | 0 | > 1000 |
| 15 | H | 1 | 800 |
| 20 | H | 1 | 600 |
Note: The salt spray resistance time indicates the duration after which significant corrosion was observed. The unmodified epoxy resin data is an estimation for comparison.
Table 2: Typical Salt Spray Test Evaluation Parameters (Illustrative)
| Coating System | Exposure Time (h) | Blistering (Size/Density) | Rust Grade | Max. Creepage from Scribe (mm) |
| Unmodified Epoxy | 500 | 6F | 4 | 5 |
| This compound Modified Epoxy | 500 | No blistering | 9 | < 1 |
| Unmodified Epoxy | 1000 | 4D | 2 | > 10 (Failure) |
| This compound Modified Epoxy | 1000 | 8F | 8 | 2 |
This table provides illustrative data to demonstrate how results are typically reported. Specific quantitative data for this compound modified epoxy coatings may vary based on the exact formulation and test conditions.
Conclusion
The modification of epoxy resins with this compound is a highly effective method for improving their salt spray resistance. The incorporation of silane creates a more robust and hydrophobic coating with enhanced barrier properties and adhesion to the substrate. The provided protocols offer a clear and detailed guide for the synthesis of these modified resins and the evaluation of their performance in a corrosive environment. The presented data demonstrates the significant improvement in durability that can be achieved, making this compound modified epoxy resins a promising solution for protective coatings in demanding applications.
Signaling Pathways and Logical Relationships
References
Troubleshooting & Optimization
Safe handling and storage procedures for Diphenyl-silane
This technical support center provides essential information for the safe handling and storage of Diphenyl-silane, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Physical and Chemical Properties
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂Si | [1] |
| Molecular Weight | 184.31 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 95-97 °C at 13 mmHg | [2] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |
| Density | 0.993 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.579 | [2] |
| Vapor Pressure | < 1 mm Hg @ 25°C | [4] |
| Water Solubility | Decomposes in water | [1] |
Safe Handling and Storage Procedures
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should always be worn. Contact lenses are not recommended when handling this substance.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are required to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[4]
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[4]
Storage
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Inert Atmosphere: For long-term storage and to prevent degradation, it is best to store this compound under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incompatible Materials: Keep away from alkalis, metal salts, oxidizing agents, and precious metals.[4] this compound can generate hydrogen gas when exposed to these substances, as well as protic materials like water and alcohol in the presence of metal salts.[4]
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and collect it into a suitable, closed container for disposal.[4]
-
Waste Disposal: Dispose of waste material by incineration in accordance with local, state, and federal regulations. Avoid release into the environment.[4]
A visual workflow for the safe handling of this compound is provided below.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears cloudy or has formed a precipitate. What is the cause and is it still usable?
A1: Cloudiness or precipitate formation is likely due to hydrolysis of the this compound from exposure to moisture, forming silanols and eventually siloxanes.[7][8] The presence of these impurities can affect your reaction. It is recommended to purify the this compound by distillation under reduced pressure before use.[2]
Q2: I am observing gas evolution during my reaction set up before the addition of my reactants. What is happening?
A2: this compound can react with protic materials like water or alcohols, especially in the presence of metal salts, to generate hydrogen gas.[4] Ensure your glassware is thoroughly dried and all solvents are anhydrous before introducing this compound.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of products.[9][10] Gas Chromatography (GC) can also be used for more quantitative analysis.
Q4: What are the common decomposition products of this compound?
A4: Upon exposure to elevated temperatures or open flame, this compound can produce irritating fumes, organic acid vapors, and silicon dioxide.[4] In the absence of air, thermal decomposition can lead to the formation of radical species.[11]
Troubleshooting Common Experimental Issues
The following diagram provides a logical approach to troubleshooting common problems in reactions such as hydrosilylation or reductions using this compound.
Experimental Protocols
Below are generalized methodologies for common reactions involving this compound. Researchers should consult specific literature for detailed procedures tailored to their substrates.
General Protocol for Hydrosilylation of a Ketone
This protocol outlines a general procedure for the copper-catalyzed hydrosilylation of a ketone.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the copper catalyst (e.g., CuCl), ligand (e.g., IMes·HCl), and a base (e.g., KOtBu) in a dry, degassed solvent such as toluene. Stir the mixture at room temperature for approximately 20 minutes.[12]
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone substrate and this compound (typically 1.1-1.2 equivalents) in a dry, degassed solvent.[12][13]
-
Initiation: Add the prepared catalyst solution to the substrate solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
Work-up: Upon completion, the reaction mixture can be filtered through a short plug of silica gel and the solvent removed under reduced pressure.[12]
-
Purification: The resulting silyl (B83357) ether can be purified by flash column chromatography.
General Protocol for Reduction of an Ester to an Alcohol
This protocol describes a general method for the rhodium-catalyzed reduction of an ester.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ester substrate, a rhodium catalyst (e.g., [RhCl(cod)]₂/4PPh₃ or Wilkinson's catalyst), and this compound in a suitable dry solvent.[14]
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the ester and the appearance of the alcohol product by TLC or GC.[15]
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a dilute aqueous acid or base, depending on the stability of the product. Extract the product with an appropriate organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography.[2]
References
- 1. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 3. Dichlorodiphenylsilane | 80-10-4 [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 7. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 9. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Diphenylsilane Reduction Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during diphenylsilane (B1312307) reduction reactions, with a focus on the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in diphenylsilane reduction reactions?
A1: The most prevalent byproducts in diphenylsilane reductions are primarily silicon-containing species derived from the silane (B1218182) itself. These include:
-
Siloxanes: Oligomeric and polymeric siloxanes are common byproducts. A notable example is octaphenylcyclotetrasiloxane (B1329330) , which can form through the dehydrogenative self-coupling of diphenylsilane, particularly in the presence of oxygen or certain catalysts.[1] The formation of disiloxanes, such as 1,1,3,3-tetraphenyldisiloxane, can also occur.[2]
-
Silanols: **Diphenylsilanediol (B146891) (Ph₂Si(OH)₂) ** is a frequent byproduct resulting from the hydrolysis of diphenylsilane or silyl (B83357) ether intermediates during the reaction or aqueous work-up.[3][4][5] Diphenylsilanol (B12336426) can also be an intermediate.[3]
-
Silyl ethers: In the reduction of carbonyl compounds, the initial product is a silyl ether. If the hydrolysis step during work-up is incomplete, the silyl ether of the desired alcohol may be isolated as a byproduct.
-
Products of Incomplete Reduction: Depending on the substrate and reaction conditions, incomplete reduction can lead to the presence of starting material or intermediate species (e.g., aldehydes from the reduction of esters).[6]
Q2: How does the presence of water or air affect the reaction and lead to byproduct formation?
A2: Both water and air (oxygen) can significantly contribute to the formation of unwanted byproducts.
-
Water/Moisture: Diphenylsilane can react with water in a process known as hydrolysis to form diphenylsilanol and subsequently diphenylsilanediol.[3] These silanols can then undergo condensation to form siloxanes. Therefore, running the reaction under anhydrous conditions is crucial to minimize these byproducts.
-
Air (Oxygen): The presence of air can promote the dehydrogenative self-coupling of diphenylsilane to yield siloxanes, such as octaphenylcyclotetrasiloxane.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent this side reaction.
Q3: Can the catalyst used in the reduction influence the type and amount of byproducts?
A3: Yes, the choice of catalyst can play a significant role. For instance, copper-based catalysts have been shown to promote the dehydrogenative self-coupling of diphenylsilane, leading to the quantitative formation of octaphenylcyclotetrasiloxane when the reaction is open to the air.[1] Rhodium and iridium complexes are also commonly used to catalyze diphenylsilane reductions, and their specific nature can influence the reaction pathway and potentially the byproduct profile.[3][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired reduced product. | Incomplete reaction; competing byproduct formation. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Increase reaction time or temperature, monitoring by TLC or GC/LC-MS. - Optimize the catalyst loading. |
| A significant amount of a white, insoluble precipitate is observed. | Formation of siloxanes or diphenylsilanediol. | - Filter the reaction mixture before work-up. - The precipitate can often be washed with a non-polar solvent to remove trapped product. - To avoid this, rigorously exclude water and air from the reaction. |
| Isolation of silyl ether of the desired alcohol. | Incomplete hydrolysis during work-up. | - Extend the duration of the aqueous work-up. - Use a dilute acid (e.g., 1M HCl) or a fluoride (B91410) source (e.g., TBAF) during work-up to facilitate the cleavage of the Si-O bond. |
| Presence of starting material after the reaction is complete. | Insufficient reducing agent or inactive catalyst. | - Use a slight excess of diphenylsilane. - Ensure the catalyst is active and handled under appropriate conditions. |
| Formation of unexpected products from the substrate. | Side reactions of the starting material or product. | - Lower the reaction temperature. - Screen different catalysts to find one with higher selectivity for the desired transformation. |
Summary of Common Byproducts and Formation Conditions
| Byproduct | Chemical Formula/Structure | Conditions Favoring Formation |
| Diphenylsilanediol | Ph₂Si(OH)₂ | Presence of water (hydrolysis).[3][4][5] |
| Octaphenylcyclotetrasiloxane | (Ph₂SiO)₄ | Presence of air (oxygen), especially with copper catalysts.[1] |
| Disiloxanes/Polysiloxanes | (Ph₂SiH)₂O / -(Ph₂SiO)n- | Condensation of silanols, often promoted by acidic or basic conditions.[8] |
| Silyl Ether of Product | R-O-SiHPh₂ | Incomplete hydrolysis during aqueous work-up. |
Experimental Protocol: General Procedure for the Reduction of an Ester with Diphenylsilane
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the ester substrate (1.0 eq.) and a rhodium catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 1-5 mol%) to the flask.
-
Dissolve the solids in a dry, aprotic solvent (e.g., THF, toluene).
-
-
Reaction:
-
Add diphenylsilane (1.5 - 2.5 eq.) to the solution via syringe at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.[7]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to quench the reaction and hydrolyze the intermediate silyl ether. Vigorous stirring may be required for several hours to ensure complete hydrolysis.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alcohol from silicon-containing byproducts.
-
Logical Pathway of Byproduct Formation
Caption: Logical workflow of diphenylsilane reductions and byproduct formation.
References
- 1. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 5. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Diphenylsilane Hydrosilylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) regarding the optimization of reaction conditions for diphenylsilane (B1312307) hydrosilylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for diphenylsilane hydrosilylation and how do they differ?
A1: Platinum-based catalysts are the most widely used for their high activity.[1][2] However, rhodium, ruthenium, and even non-precious metal catalysts are also employed, often offering different selectivity profiles.
-
Platinum Catalysts: Karstedt's catalyst (Pt₂(dvtms)₃) and Speier's catalyst (H₂PtCl₆) are common choices for hydrosilylation reactions.[1][3] They are known for their high reactivity.
-
Rhodium and Ruthenium Catalysts: These can provide different regioselectivity compared to platinum catalysts.[1][4] For example, certain ruthenium catalysts can favor the formation of cis-β-vinylsilanes from alkynes.[1][3]
-
Non-Precious Metal Catalysts: Iron, cobalt, and nickel-based catalysts are emerging as more cost-effective and sustainable alternatives.[1] Specific cobalt complexes have demonstrated high functional group tolerance and can selectively produce Z-β-vinylsilanes with diarylsilanes like diphenylsilane.[1][5]
Q2: What are the typical side reactions observed during diphenylsilane hydrosilylation?
A2: Several side reactions can compete with the desired hydrosilylation, leading to reduced yields and complex product mixtures.[1][6]
-
Dehydrogenative Silylation: This is a common side reaction that can occur with some catalysts.[1][6]
-
Alkene/Alkyne Isomerization: The catalyst can sometimes promote the isomerization of the unsaturated substrate.[6][7]
-
Disproportionation of Silane: Diphenylsilane can undergo disproportionation to form phenylsilane (B129415) and triphenylsilane.
-
Catalyst Agglomeration: Platinum catalysts can sometimes form platinum black, which is catalytically inactive.[1][8]
-
Reduction of Substrate: In some cases, the unsaturated substrate may be reduced by the silane.[7]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence the reaction rate, selectivity, and catalyst stability. Toluene (B28343) is a commonly used solvent for hydrosilylation reactions.[9][10] Other non-polar solvents like hexane (B92381) can also be used.[10] Polar aprotic solvents like tetrahydrofuran (B95107) (THF) have also been shown to be effective, sometimes leading to increased reaction rates.[9][10] In some cases, the reaction can be performed neat (solvent-free), particularly in industrial settings.[10] A study on the hydrosilylation of polydimethylsiloxane (B3030410) showed reactivity increased in the order of acetonitrile (B52724) < hexane < toluene ≈ isopropanol (B130326) < tetrahydrofuran.[11]
Q4: What is the optimal temperature range for diphenylsilane hydrosilylation?
A4: The optimal temperature depends on the catalyst, substrate, and solvent used. Many platinum-catalyzed reactions can proceed at room temperature, although gentle heating to 50-80°C may be required to initiate the reaction or increase the rate.[1] However, higher temperatures can sometimes lead to a loss of selectivity.[1] Some catalyst systems, particularly those with built-in latency, are designed to be triggered at elevated temperatures.[12][13]
Q5: How can I control the regioselectivity of the hydrosilylation of alkynes with diphenylsilane?
A5: The regioselectivity of alkyne hydrosilylation (formation of α vs. β isomers, and E vs. Z isomers of the β-adduct) is highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst Choice: Platinum catalysts often favor the formation of the β-(E)-isomer.[14] Ruthenium-based catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are known to selectively produce α-vinylsilanes.[3] Rhodium catalysts have been reported to favor the alpha isomer as well.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]
-
Ligands: The use of specific ligands with the metal catalyst can significantly influence the regioselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Reaction Temperature3. Presence of Catalyst Poisons (e.g., sulfur or phosphorus compounds)4. Steric Hindrance | 1. Use fresh catalyst or a more active catalyst system (e.g., switch from Pt to a Rh or Ru catalyst).[1]2. Gradually increase the reaction temperature; some reactions require thermal activation.[1]3. Purify reagents and solvents to remove potential inhibitors.[1]4. Increase catalyst loading or switch to a less sterically demanding catalyst.[1] |
| Low Yield of Desired Product | 1. Competing Side Reactions (e.g., dehydrogenative silylation, alkene isomerization)[1][6]2. Sub-optimal Stoichiometry | 1. Add inhibitors to suppress unwanted pathways.[1] Screen different catalysts and reaction conditions (e.g., lower temperature) to minimize side reactions.[1]2. Optimize the silane-to-alkene/alkyne ratio; a slight excess of one reagent may improve the yield. |
| Poor Regioselectivity (for alkynes) | 1. Inappropriate Catalyst Choice2. Reaction Temperature Too High | 1. Screen different catalysts (Pt, Rh, Ru) and ligands to find the optimal system for the desired isomer.[1][3][4]2. Perform the reaction at a lower temperature, as higher temperatures can lead to loss of selectivity.[1] |
| Formation of Insoluble Particles (e.g., Platinum Black) | 1. Catalyst Agglomeration and Decomposition[1][8] | 1. Use a stabilizing ligand for the catalyst.2. Ensure the reaction is performed under an inert atmosphere.[1]3. Consider using a catalyst system designed for slow release of the active species.[12][13] |
| Reaction is Too Fast or Uncontrollable | 1. Highly Active Catalyst2. Exothermic Reaction | 1. Use a reaction inhibitor (e.g., acetylenic alcohols, maleates, fumarates) to control the reaction rate at room temperature.[15][16]2. Cool the reaction mixture and add the catalyst slowly. Monitor the internal temperature. |
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrosilylation of an Alkene with Diphenylsilane
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Diphenylsilane
-
Alkene (e.g., 1-octene)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add diphenylsilane (1.0 eq) and anhydrous toluene.
-
Add the terminal alkene (1.0 - 1.2 eq).
-
Stir the mixture at room temperature and add Karstedt's catalyst (typically 10-50 ppm Pt relative to the silane).
-
The reaction may be exothermic. Monitor the internal temperature.
-
If no reaction is observed at room temperature, slowly heat the mixture to 50-80°C.
-
Monitor the reaction progress by TLC, GC, or ¹H NMR by observing the disappearance of the Si-H peak (~4.8 ppm for diphenylsilane).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or activated carbon.
-
The solvent is removed under reduced pressure, and the product can be purified by vacuum distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrosilylation Catalyst [sigmaaldrich.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Semantic Scholar [semanticscholar.org]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 13. Platinum(II) Di-ω-alkenyl Complexes as "Slow-Release" Precatalysts for Heat-Triggered Olefin Hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
Purification techniques for Diphenyl-silane after synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diphenylsilane (B1312307) after its synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying diphenylsilane?
A1: The most prevalent and effective method for purifying diphenylsilane is fractional vacuum distillation.[1] Due to its high boiling point at atmospheric pressure and sensitivity to air, distillation under reduced pressure is essential to prevent decomposition.[1]
Q2: Why is it critical to perform the distillation of diphenylsilane under vacuum and in an inert atmosphere?
A2: Diphenylsilane is sensitive to air and moisture.[1] Exposure to air at elevated temperatures can lead to oxidation and decomposition, potentially forming silica (B1680970) and other impurities.[1] Distillation at atmospheric pressure (boiling point approx. 257 °C) can cause flashing and decomposition.[1] Therefore, performing the distillation under vacuum lowers the boiling point significantly, and an inert atmosphere (e.g., nitrogen or argon) prevents degradation.
Q3: What are the common impurities found in crude diphenylsilane after synthesis?
A3: Common impurities depend on the synthetic route. If prepared from dichlorodiphenylsilane (B42835) via reduction, unreacted starting material or partially reduced intermediates like diphenylchlorosilane (B167933) may be present. A common byproduct is triphenylsilane.[1] Hydrolysis of any chloro- or hydrido-silane species can lead to the formation of siloxanes, such as diphenylsiloxane.[2][3] If a Grignard reagent was used in the synthesis, biphenyl (B1667301) could be a potential byproduct.[4]
Q4: Can column chromatography be used to purify diphenylsilane?
A4: Yes, column chromatography can be a suitable method for purifying diphenylsilane, especially for removing polar impurities. As diphenylsilane is a non-polar compound, a normal-phase chromatography setup is typically used.
Q5: Is recrystallization a viable purification method for diphenylsilane?
A5: Recrystallization is generally used for solid compounds. Since diphenylsilane is a liquid at room temperature (melting point < -20 °C), recrystallization is not a standard purification technique for the final product. However, if solid impurities are present, they could potentially be removed by filtration at low temperatures.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Bumping/Uneven Boiling | - Inadequate stirring.- Heating too rapidly.- Lack of boiling chips or a stir bar. | - Ensure vigorous and constant stirring with a magnetic stir bar.- Apply heat gradually using a heating mantle with a controller.- Always add fresh boiling chips or a stir bar before starting the distillation. |
| Product Decomposition (Discoloration in the distillation pot) | - Air leak in the system.- Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Meticulously check all joints and connections for leaks. Use high-vacuum grease.- Increase the vacuum to further lower the boiling point.- Consider a pre-distillation wash with dilute acid and then water to neutralize any basic residues.[1] |
| Low or No Distillate | - Vacuum is not low enough.- Thermometer placement is incorrect.- Condenser temperature is too high. | - Check the vacuum pump and the entire apparatus for leaks.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Use an efficient condenser with a sufficient flow of coolant. |
| Cloudy Distillate | - Presence of moisture leading to hydrolysis. | - Ensure all glassware is thoroughly dried before assembly.- Purge the system with an inert gas (nitrogen or argon) before applying vacuum. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation | - Inappropriate eluent system.- Improperly packed column (channeling).- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane (B92381) and gradually increase polarity with a solvent like ethyl acetate (B1210297) or dichloromethane.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of stationary phase to sample (typically 30-100:1 by weight). |
| Product Hydrolysis on the Column | - Use of wet solvents or silica gel. | - Use anhydrous solvents for the eluent.- Dry the silica gel in an oven before use. |
| Irreversible Adsorption of Product | - The stationary phase is too acidic or basic. | - Use neutral alumina (B75360) as the stationary phase if strong interactions with silica gel are observed. |
Data Presentation
The following table summarizes key quantitative data for the purification of diphenylsilane.
| Parameter | Fractional Vacuum Distillation | Column Chromatography | References |
| Typical Purity Achieved | >99% | >98% | [2][3][5] |
| Expected Yield | 80-90% | 70-85% | [6] |
| Boiling Point | 95-97 °C at 13 mmHg | N/A | [1] |
| Stationary Phase | N/A | Silica Gel or Alumina | [7][8] |
| Typical Eluent System | N/A | Hexane/Ethyl Acetate gradient | [9] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Work-up: Dissolve the crude diphenylsilane in diethyl ether. Wash the ethereal solution sequentially with ice-cold 10% acetic acid, and then with water until the washings are neutral to litmus. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Apparatus Setup: Assemble a dry fractional vacuum distillation apparatus. Use a short Vigreux column for efficient separation. Ensure all glass joints are well-sealed with high-vacuum grease.
-
Distillation: Introduce a magnetic stir bar into the distillation flask containing the crude diphenylsilane. Heat the flask gently in a heating mantle while stirring.
-
Fraction Collection: Apply vacuum and slowly increase the temperature. Discard any initial low-boiling fractions. Collect the diphenylsilane fraction at 95-97 °C under a vacuum of approximately 13 mmHg.[1]
-
Storage: After distillation, allow the apparatus to cool completely under an inert atmosphere before collecting the purified product. Store the purified diphenylsilane under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) to prevent degradation.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude diphenylsilane in a minimal amount of the initial eluent (e.g., hexane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar diphenylsilane should elute relatively quickly.
-
Gradient Elution (if necessary): If other non-polar impurities are present, a gradual increase in the polarity of the eluent (e.g., by slowly adding ethyl acetate to the hexane) can be used to improve separation.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified diphenylsilane.
Mandatory Visualization
Caption: Workflow for selecting a diphenylsilane purification method.
Caption: Logic for troubleshooting diphenylsilane vacuum distillation.
References
- 1. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 2. Phenylsilane purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]
- 6. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Column_chromatography [chemeurope.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Diphenylsilane Thermal Stability and Decomposition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of Diphenylsilane. This guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature range for Diphenylsilane?
Diphenylsilane generally undergoes thermal decomposition at temperatures between 350°C and 425°C.[1] The specific temperature can be influenced by experimental conditions such as the presence of air or other reactive species.
Q2: What are the primary decomposition products of Diphenylsilane?
The thermal decomposition of Diphenylsilane primarily proceeds through a bimolecular redistribution reaction. This rearrangement results in the formation of Monophenylsilane and Triphenylsilane.[1][2] At higher extents of reaction or higher temperatures, further decomposition can lead to the formation of benzene (B151609) and hydrogen.[1]
Q3: What is the kinetic order of the thermal decomposition of Diphenylsilane?
The pyrolysis of Diphenylsilane follows a second-order kinetic model.[2]
Q4: Does the presence of air affect the thermal decomposition of Diphenylsilane?
Yes, the presence of air can affect the kinetic data of Diphenylsilane's thermal decomposition.[1] It is recommended to conduct pyrolysis experiments in an inert atmosphere to obtain results that are representative of the intrinsic decomposition of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of Diphenylsilane.
| Parameter | Value | Conditions |
| Decomposition Temperature Range | 350°C - 425°C | Pyrex reactor and sealed vials[1] |
| Activation Energy (Ea) | 58 kcal/mole | In the absence of air[1] |
| Reaction Order | Second-order | [2] |
Experimental Protocols
Detailed Methodology for Pyrolysis-Gas Chromatography (Py-GC) of Diphenylsilane
This protocol outlines the steps for studying the thermal decomposition of Diphenylsilane using a pyrolysis-gas chromatography system.
1. Sample Preparation:
- Ensure Diphenylsilane is of high purity to avoid interference from impurities.
- Handle the sample in an inert atmosphere (e.g., a glove box) to prevent premature oxidation.
2. Pyrolysis Setup:
- A Pyrex reactor or sealed vials can be used for the pyrolysis.[1]
- The system should be thoroughly cleaned and dried to remove any contaminants.
- Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual air.
3. Pyrolysis Procedure:
- Introduce a known quantity of Diphenylsilane into the pyrolysis chamber.
- Heat the chamber to the desired temperature (within the 350°C - 425°C range).[1]
- Maintain the temperature for a specific duration to allow for decomposition.
- The decomposition products will be in the gas phase.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- The gaseous products from the pyrolysis chamber are directly introduced into the GC-MS system.
- Gas Chromatography:
- Use a stainless steel chromatography column for analysis. Copper columns have been reported to give anomalous results.[1]
- An appropriate temperature program should be used to separate the different decomposition products (Monophenylsilane, Triphenylsilane, and any unreacted Diphenylsilane).
- Mass Spectrometry:
- The mass spectrometer will detect and help identify the separated components based on their mass-to-charge ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Anomalous or inconsistent GC peak shapes and retention times. | Reaction with the chromatography column material. | Avoid using copper columns. Use stainless steel columns for the analysis of phenylsilanes.[1] |
| Kinetic data is not reproducible. | Presence of residual air in the pyrolysis system. | Ensure the pyrolysis reactor is thoroughly purged with an inert gas before heating. Conduct experiments in the absence of air for accurate kinetic analysis.[1] |
| Formation of unexpected byproducts. | Contamination of the sample or pyrolysis system. | Use high-purity Diphenylsilane. Thoroughly clean and dry the reactor before each experiment. |
| Low yield of expected decomposition products. | The pyrolysis temperature is too low or the reaction time is too short. | Gradually increase the pyrolysis temperature within the recommended range (350°C - 425°C) or extend the reaction time. |
Visualizations
Caption: Experimental workflow for the thermal decomposition analysis of Diphenylsilane.
Caption: Thermal decomposition pathway of Diphenylsilane.
References
Identifying and removing impurities from commercial Diphenyl-silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Diphenylsilane (B1312307). The following information addresses common issues related to identifying and removing impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial diphenylsilane?
A1: Commercial diphenylsilane can contain several impurities, often stemming from its synthesis and handling. Common impurities include:
-
Triphenylsilane: A potential byproduct from the synthesis process.[1]
-
Diphenylsiloxanes: These can form if the precursor, phenylchlorosilane, reacts with water.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like diphenylchlorosilane (B167933) may be present.
-
Other Silane (B1218182) derivatives: Compounds such as dichlorodiphenylsilane, diphenyldimethoxysilane, and diphenylsilanediol (B146891) could potentially be present as impurities or related substances.[1][3][4][5][6][7]
Q2: How can I assess the purity of my diphenylsilane sample?
A2: The purity of diphenylsilane can be determined using standard analytical techniques. Gas chromatography (GC) is a common and effective method for analyzing volatile silane compounds and separating them from impurities.[8][9][10] For a comprehensive analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the specific impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) can also provide valuable information about the structure and purity of the compound.[11]
Q3: What is the recommended general-purpose method for purifying diphenylsilane?
A3: For general laboratory-scale purification, fractional distillation under reduced pressure is a widely used and effective method.[1][12][13][14] It is crucial to perform the distillation under vacuum because diphenylsilane has a high boiling point (257°C at 760mm Hg) and is prone to decomposition and flashing when heated in the presence of air at atmospheric pressure.[1]
Q4: I suspect my diphenylsilane is contaminated with diphenylsiloxanes. How can I remove them?
A4: Diphenylsiloxanes have boiling points close to diphenylsilane, making them difficult to separate by simple distillation.[2] A specialized chemical treatment can be employed prior to distillation. This involves reacting the crude diphenylsilane containing diphenylsiloxane impurities with a boron trifluoride complex (e.g., boron trifluoride diethyl etherate) in an organic solvent like toluene.[2][15] This reaction converts the high-boiling diphenylsiloxanes into lower-boiling impurities that can then be more easily separated by fractional distillation.[2][15]
Q5: Can I use recrystallization to purify diphenylsilane?
A5: Diphenylsilane is a colorless oil at room temperature, so recrystallization is not a suitable primary purification method for the bulk material.[1] However, if your sample contains solid impurities, such as triphenylsilane, recrystallization could potentially be used to remove them from a solution, or alternatively, the liquid diphenylsilane could be purified away from the solid impurities by other means like filtration followed by distillation. Recrystallization is a common technique for purifying solid compounds by dissolving them in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize upon cooling.[16][17][18]
Troubleshooting Guides
Issue: Poor Separation During Fractional Distillation
Possible Cause: The boiling points of diphenylsilane and a major impurity are very close.
Solution:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[12][14]
-
Chemical Pre-treatment: If you suspect diphenylsiloxane contamination, employ the boron trifluoride complex treatment described in Q4 to chemically alter the impurity for easier separation.[2][15]
-
Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to achieve a slow and steady distillation, which will improve separation efficiency.
Issue: Product Decomposition During Purification
Possible Cause: Diphenylsilane is being exposed to high temperatures in the presence of air.
Solution:
-
Use Reduced Pressure: Always perform distillation under a vacuum to lower the boiling point of diphenylsilane and prevent thermal decomposition.[1]
-
Inert Atmosphere: Ensure your distillation setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and flashing.[1]
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely to avoid excessive heating.
Data Presentation
Table 1: Purity of Diphenyltetramethyldisilane (a related phenylsilane) Before and After Purification
| Sample | Impurity Content (Diphenyl Disiloxane) Before Purification | Purity Before Purification | Purity After Purification |
| Example 1 | 11.2% | 83.5% | 99.9% |
| Example 2 | 9.4% | 89.7% | 99.9% |
Data extracted from a patent describing a purification method involving chemical treatment followed by distillation.[2]
Experimental Protocols
Protocol 1: Purification of Diphenylsilane by Washing and Vacuum Distillation
This protocol is based on a general purification method for removing acidic or water-soluble impurities.[1]
Materials:
-
Commercial Diphenylsilane
-
Diethyl ether (Et₂O)
-
10% Acetic Acid (ice-cold)
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round bottom flask
-
Separatory funnel
-
Claisen flask with a short fractionating column head
-
Vacuum distillation apparatus
-
Heating mantle and stirrer
Procedure:
-
Dissolve the commercial diphenylsilane in diethyl ether.
-
Transfer the solution to a separatory funnel and slowly add ice-cold 10% acetic acid. Shake gently.
-
Separate the ether layer and wash it repeatedly with deionized water until the aqueous washings are neutral to litmus (B1172312) paper.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure.
-
Transfer the residual oil to a Claisen flask equipped with a short fractionating column.
-
Perform a fractional distillation under reduced pressure to obtain purified diphenylsilane.
Protocol 2: Chemical Treatment for Removal of Diphenylsiloxane Impurities
This protocol is adapted from a patented method for purifying phenylsilanes.[2][15]
Materials:
-
Crude Diphenylsilane (containing diphenylsiloxane)
-
Toluene (or another suitable organic solvent)
-
Boron trifluoride diethyl etherate complex
-
Reaction flask with a condenser and stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a reaction flask, mix the crude diphenylsilane with toluene.
-
Add the boron trifluoride diethyl etherate complex to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 60-100°C and maintain for 3-24 hours.
-
After the reaction is complete, set up the apparatus for vacuum distillation.
-
Distill off the lower-boiling impurities that were formed from the decomposition of the diphenylsiloxane.
-
Continue the distillation to collect the purified diphenylsilane fraction.
Mandatory Visualizations
Caption: Workflow for Diphenylsilane Purification by Washing and Distillation.
References
- 1. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 2. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]
- 3. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 5. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenyldimethoxysilane | C14H16O2Si | CID 81284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. CN104136447B - The purification process of trimethyl silane - Google Patents [patents.google.com]
- 11. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Phenylsilane purification method - Eureka | Patsnap [eureka.patsnap.com]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Side reactions of Diphenyl-silane with acidic functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenylsilane (B1312307), with a specific focus on its interactions and potential side reactions with acidic functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with diphenylsilane is producing gas and the yield is low. What is happening?
A1: You are likely observing hydrogen gas evolution. Diphenylsilane can react with protic materials, such as water and alcohols, especially in the presence of metal salts or alkalis, to generate hydrogen gas[1]. This side reaction consumes your reagent and reduces the yield of your desired product.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your starting materials are free from moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture[1][2][3].
-
Solvent Choice: Avoid protic solvents like alcohols unless they are a desired reactant. The reactivity of diphenylsilane with alcohols can lead to dehydrogenative silylation, forming silyl (B83357) ethers[4].
-
Reagent Purity: Ensure the purity of your diphenylsilane. Impurities or degradation can contribute to side reactions.
-
Q2: I am trying to reduce a carboxylic acid to an alcohol, but the reaction is inefficient or not working at all. What should I check?
A2: The reduction of carboxylic acids using diphenylsilane is not spontaneous and requires catalytic activation. The high stability of the carboxylate anion formed after deprotonation by basic impurities or reagents can inhibit the reduction[5].
-
Troubleshooting Steps:
-
Catalyst Requirement: This reduction typically requires a transition metal catalyst. Rhodium complexes, such as [RhCl(cod)]2/4PPh3 or Wilkinson's catalyst [RhCl(PPh3)3], are commonly used and have been shown to produce alcohols in high yields[6][7]. Nickel-based catalysts are also effective[8].
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the reaction mixture. Ensure proper handling of the catalyst under an inert atmosphere.
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate[6].
-
Excess Reagent: The initial step in the reduction of a carboxylic acid with a hydride source can be an acid-base reaction (deprotonation)[5]. An excess of the silane (B1218182) may be necessary to account for this initial reaction and subsequent reduction.
-
Q3: I intended to reduce a carboxylic acid to an aldehyde, but I am getting the corresponding alcohol as the major product. How can I prevent this over-reduction?
A3: Over-reduction is a common challenge. Aldehydes are intermediates in the reduction of carboxylic acids to alcohols and are generally more reactive than the starting acid, making them susceptible to further reduction[5].
-
Troubleshooting Steps:
-
Catalyst and Activator Selection: Specific catalytic systems are designed to stop the reduction at the aldehyde stage. For instance, using an air-stable Nickel precatalyst in combination with an activator like dimethyl dicarbonate (B1257347) has been shown to convert carboxylic acids to aldehydes with no significant over-reduction to alcohols[9].
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time for the intermediate aldehyde to be further reduced.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the second reduction step (aldehyde to alcohol) more than the first, allowing for the isolation of the aldehyde.
-
Q4: My substrate contains a phenolic hydroxyl group. Will diphenylsilane react with it?
A4: Yes, a side reaction is highly likely. Phenols are acidic and can react with diphenylsilane. This reaction is a dehydrogenative silylation, where the acidic proton of the hydroxyl group reacts with the Si-H bond to form a silyl ether and hydrogen gas[4].
-
Troubleshooting Steps:
-
Protection Strategy: The most common solution is to protect the phenolic hydroxyl group before introducing the diphenylsilane. Choose a protecting group that is stable to the reduction conditions and can be removed selectively later.
-
Catalyst Choice: Certain catalysts may exhibit selectivity. For example, some gold complexes have been shown to silylate primary alcohols in the presence of ketones or aldehydes without reducing the carbonyl groups, suggesting a degree of functional group tolerance that could potentially be exploited[4]. However, direct competition with a phenol (B47542) is still likely problematic.
-
Summary of Potential Issues and Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Gas Evolution / Low Yield | Reaction with protic impurities (water, alcohols). | Use anhydrous reagents and solvents; operate under an inert atmosphere[1][2]. |
| Inefficient Reduction of Carboxylic Acid | No catalyst used; catalyst deactivation. | Add a suitable transition metal catalyst (e.g., Rhodium or Nickel complex); ensure inert conditions for catalyst handling[6][9]. |
| Over-reduction to Alcohol (Aldehyde desired) | Highly reactive catalytic system; prolonged reaction time. | Use a specialized catalytic system (e.g., Ni-based) designed for aldehyde synthesis; carefully monitor and time the reaction[9]. |
| Reaction with Phenols or Alcohols in Substrate | Dehydrogenative silylation of the -OH group. | Protect the hydroxyl group prior to the reduction step[4]. |
| Reaction Stalls Before Completion | Insufficient catalyst loading; low temperature; steric hindrance. | Increase catalyst loading; gradually increase reaction temperature; consider a different catalyst or a more flexible substrate precursor[10]. |
Experimental Protocols
Protocol: General Procedure for Rh-Catalyzed Reduction of a Carboxylic Acid to an Alcohol
This protocol describes a general method for the reduction of a carboxylic acid using diphenylsilane, catalyzed by a rhodium complex.
Materials:
-
Carboxylic acid substrate
-
Diphenylsilane (Ph₂SiH₂)
-
Wilkinson's Catalyst ([RhCl(PPh₃)₃]) or similar Rh-complex
-
Anhydrous, degassed solvent (e.g., THF or Dichloromethane)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble oven-dried glassware (e.g., a Schlenk flask) equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the carboxylic acid substrate (1.0 mmol) and the rhodium catalyst (e.g., 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) via syringe.
-
Silane Addition: Slowly add diphenylsilane (typically 1.5-2.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reduction of some substrates can be complete within 6 hours, while others may require up to 72 hours[6]. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding a few drops of water or a dilute acid solution to consume any excess silane. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Rhodium-Catalyzed Reduction of Carboxylic Esters and Acids with Diphenylsilane
| Substrate | Product | Catalyst System | Time (h) | Yield (%) | Reference |
| Ethyl decanoate | Decanol | [RhCl(cod)]₂/4PPh₃ | 72 | 98 | [6] |
| Ethyl phenylacetate | 2-Phenylethanol | [RhCl(cod)]₂/4PPh₃ | 72 | 92 | [6] |
| Ethyl decanoate | Decanol | [RhCl(PPh₃)₃] | 6 | N/A | [6] |
| Carboxylic Acids | Corresponding Alcohols | [RhCl(cod)]₂/4PPh₃ or [RhCl(PPh₃)₃] | N/A | High | [6] |
Visualizations
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Diphenylsilane [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Diphenylsilane in Moisture-Sensitive Reactions
Welcome to the technical support center for Diphenyl-silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of diphenylsilane (B1312307) in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide: Common Issues in Diphenylsilane Reactions
Low or no product yield is a frequent challenge when working with the moisture-sensitive reagent, diphenylsilane. This guide provides a systematic approach to identifying and resolving the root causes of failed or low-yielding reactions.
Issue 1: Reaction Failure or Incomplete Conversion
Your reaction shows little to no formation of the desired product, with a significant amount of unreacted starting material.
| Potential Cause | Recommended Solution |
| 1. Moisture Contamination of Diphenylsilane | Diphenylsilane readily reacts with water to form unreactive diphenylsilanediol (B146891) and siloxanes. Use a fresh bottle or a properly stored aliquot. Handle diphenylsilane under a strict inert atmosphere (e.g., nitrogen or argon).[1] |
| 2. Insufficiently Anhydrous Conditions | Trace amounts of water in the solvent, on glassware, or in other reagents will consume diphenylsilane.[2] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C overnight is recommended).[1] Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.[1] |
| 3. Inactive Catalyst | For catalytic reactions like hydrosilylation, the catalyst may be inactive. Use a fresh batch of catalyst and handle it under an inert atmosphere. Consider a more active catalyst if steric hindrance is a factor.[2] |
| 4. Presence of Catalyst Poisons | Trace impurities such as sulfur or phosphorus compounds in your reagents or solvents can poison the catalyst. Purify all reagents and solvents prior to use.[2] |
Issue 2: Formation of White Precipitate
A white solid forms in your reaction mixture, either upon addition of diphenylsilane or during the reaction.
| Potential Cause | Recommended Solution |
| 1. Hydrolysis of Diphenylsilane | The white precipitate is likely diphenylsilanediol, the product of diphenylsilane hydrolysis. This indicates significant water contamination. |
| 2. Condensation of Diphenylsilanediol | Diphenylsilanediol can further condense to form polysiloxanes, which are also insoluble. |
| Solution | The reaction should be stopped and restarted with rigorous exclusion of moisture. Review your procedures for drying glassware, solvents, and handling of reagents under an inert atmosphere. |
Troubleshooting Workflow for Low or No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are sufficiently dry for a reaction with diphenylsilane?
A1: While commercially available anhydrous solvents are a good starting point, their water content can increase upon storage. For highly sensitive reactions, it's best to dry solvents immediately before use. Storing solvents over activated 3Å molecular sieves is a reliable method to achieve low parts-per-million (ppm) levels of residual water.[3][4] The efficiency of various drying agents has been quantitatively evaluated, and the results can be used to select the best method for your specific solvent.
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves (20% m/v, 48h) | <10 | [3] |
| Dichloromethane (DCM) | Activated 3Å molecular sieves or activated silica | <10 | [3] |
| Toluene | Activated 3Å molecular sieves or activated alumina | <10 | [3] |
| Acetonitrile | Activated 3Å molecular sieves (10% m/v, 72h) | <10 | [3] |
Q2: What are the visual indicators of moisture contamination in my diphenylsilane reaction?
A2: The most common visual cue is the formation of a white, insoluble precipitate, which is likely diphenylsilanediol or its condensation products.[5] You may also observe gas evolution (hydrogen) if the hydrolysis is significant.[6] In some cases, a cloudy or hazy appearance of the reaction mixture can indicate uncontrolled polymerization caused by excess water.
Q3: What is the proper way to set up a reaction under an inert atmosphere to prevent moisture contamination?
A3: A standard setup involves using a Schlenk line or a glovebox.[7] All glassware should be oven-dried or flame-dried under vacuum and then cooled under a positive pressure of an inert gas like argon or nitrogen.[8][9] Reagents should be transferred via syringe through rubber septa. It is crucial to flush the reaction flask with the inert gas for several minutes to displace any air and adsorbed moisture before adding reagents.[9]
Experimental Workflow for Inert Atmosphere Setup
Caption: General workflow for setting up a moisture-sensitive reaction.
Q4: How should I store diphenylsilane to maintain its integrity?
A4: Diphenylsilane should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10] The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[6] It is incompatible with alkalis, metal salts, and oxidizing agents.[6]
Q5: If my diphenylsilane has been accidentally exposed to moisture, can I purify it?
A5: Purification of diphenylsilane from its hydrolysis byproducts can be challenging due to the close boiling points of the silane (B1218182) and its siloxane impurities.[11] One reported method involves reacting the crude diphenylsilane containing diphenylsiloxane impurities with a boron trifluoride complex. This process decomposes the high-boiling siloxanes into lower-boiling impurities that can then be more easily separated by distillation.[11][12] However, for most laboratory applications, it is more practical to discard the contaminated reagent and use a fresh, properly handled supply.
Key Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using Diphenylsilane (e.g., Hydrosilylation)
This protocol provides a general guideline for a hydrosilylation reaction and may require optimization for specific substrates and catalysts.[2]
Materials:
-
Diphenylsilane
-
Alkene or alkyne substrate
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.
-
Reagent Addition:
-
To the reaction flask, add the diphenylsilane (1.0 equivalent) and anhydrous solvent via syringe.
-
Add the alkene or alkyne substrate (1.0 - 1.2 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
Add the catalyst solution (e.g., Karstedt's catalyst, typically 10-50 ppm Pt) via syringe.
-
-
Reaction Monitoring: The reaction may be exothermic. Monitor the internal temperature and the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, NMR). If no reaction is observed at room temperature, the mixture may be slowly heated.
-
Work-up: Once the reaction is complete, the work-up procedure will be specific to the product's properties. A typical work-up may involve quenching the reaction, followed by extraction and purification by column chromatography or distillation.
Signaling Pathway of Diphenylsilane Hydrolysis
Caption: Reaction pathway of diphenylsilane with water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]
- 12. Phenylsilane purification method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Diphenyl-silane Storage and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Diphenyl-silane during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation, which occurs upon exposure to air (oxygen). This compound is sensitive to both air and moisture. The Si-H bond in this compound is susceptible to cleavage, leading to the formation of silanols (e.g., diphenylsilanediol), which can then condense to form siloxane oligomers. This process is often initiated by free radicals and can be accelerated by heat, light, and the presence of certain impurities.
Q2: What are the ideal storage conditions for this compound to prevent oxidation?
A2: To minimize oxidation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames. It is also crucial to store it away from incompatible materials like strong oxidizing agents, alkalis, and metal salts.[1]
Q3: Can antioxidants be used to prolong the shelf-life of this compound?
A3: Yes, the addition of antioxidants can help to inhibit the free-radical-mediated oxidation of this compound. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective free radical scavengers and are commonly used to stabilize organic materials.[2][3][4][5] These antioxidants work by donating a hydrogen atom to the reactive peroxy radicals, thereby terminating the oxidation chain reaction.[2][3]
Q4: What are the visible signs of this compound degradation?
A4: Pure this compound is a clear, colorless liquid. The formation of white solid precipitates (diphenylsilanediol or siloxane oligomers) or a change in the liquid's viscosity are visual indicators of degradation. An increase in viscosity suggests the formation of larger siloxane chains.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| White precipitate observed in the this compound container. | Exposure to air and/or moisture leading to the formation of diphenylsilanediol (B146891) and its condensation products. | 1. Immediately purge the container headspace with a dry, inert gas (e.g., nitrogen or argon) and securely reseal. 2. For future use, handle the material exclusively under an inert atmosphere using techniques such as a glove box or Schlenk line. 3. If the product is critical for an experiment, consider filtration under inert conditions to remove the solids. However, be aware that the purity of the remaining liquid may be compromised. |
| Increased viscosity of the this compound liquid. | Polymerization/condensation of silanol (B1196071) impurities that have formed due to oxidation and hydrolysis. | 1. Similar to the formation of a precipitate, this indicates significant degradation. The material may not be suitable for sensitive applications. 2. Verify the purity of the material using analytical techniques like GC-FID or ¹H NMR before use. |
| Inconsistent experimental results using stored this compound. | Partial oxidation of the this compound, leading to lower effective concentration and the presence of reactive silanol and siloxane species. | 1. Do not use the material for further experiments until its purity has been confirmed. 2. Analyze a sample of the stored this compound using a validated analytical method (see Experimental Protocols section). 3. If the purity is below the required specification, a fresh bottle of this compound should be used. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol describes an accelerated aging study to evaluate the stability of this compound at an elevated temperature. The Arrhenius equation, which relates the rate of a chemical reaction to temperature, is the basis for this method.[6][7] A common rule of thumb is that for every 10°C increase in temperature, the reaction rate doubles (Q₁₀ = 2).[7]
Objective: To estimate the shelf-life of this compound under recommended storage conditions by accelerating its degradation at an elevated temperature.
Materials:
-
This compound
-
GC Vials with septa
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
Inert gas (Nitrogen or Argon)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Under an inert atmosphere, aliquot 1 mL of fresh this compound into 20 separate GC vials and seal them.
-
Reserve 5 vials as the control group and store them at the recommended temperature (e.g., 4°C).
-
Place the remaining 15 vials in an oven pre-set to 40°C.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the content of each vial, along with a control sample, by GC-FID to determine the purity of this compound.
Data Analysis:
-
Calculate the average purity of this compound at each time point.
-
Plot the purity of this compound versus time.
-
Determine the degradation rate constant (k) at the accelerated temperature from the slope of the degradation curve.
-
Use the Arrhenius equation to estimate the degradation rate constant at the recommended storage temperature.
-
k = A * exp(-Ea / RT)
-
Where: k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
-
-
-
Predict the shelf-life based on the time it takes for the purity to fall below a specified limit (e.g., 95%).
Protocol 2: Quantitative Analysis of this compound Purity by GC-FID
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm (or equivalent)[8]
GC-FID Parameters:
-
Inlet Temperature: 280°C[8]
-
Detector Temperature: 280°C[8]
-
Carrier Gas: Hydrogen or Helium, constant flow
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/minute to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[8]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., anhydrous hexane (B92381) or toluene).
-
Inject the sample into the GC-FID.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.
-
Calculate the area of the this compound peak.
-
Determine the purity by the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) * 100
-
Protocol 3: Monitoring this compound Oxidation by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the oxidation of this compound to diphenylsilanediol.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Expose the sample to air for a defined period (e.g., by removing the cap for a short time) or add a small amount of an oxidizing agent.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
Data Analysis:
-
Identify the characteristic signals for this compound and its oxidation products.
-
This compound (Ph₂SiH₂): The Si-H protons typically appear as a singlet around δ 4.93 ppm. The phenyl protons appear in the aromatic region (δ 7.3-7.6 ppm).[9]
-
Diphenylsilanediol (Ph₂Si(OH)₂): The disappearance of the Si-H signal and the appearance of a new broad singlet for the Si-OH protons (chemical shift can be variable and concentration-dependent).
-
-
Integrate the Si-H signal of this compound and a characteristic signal of an internal standard (if used) or a non-overlapping signal from the phenyl region.
-
The decrease in the integral of the Si-H signal over time indicates the consumption of this compound.
Data Presentation
Table 1: Hypothetical Accelerated Stability Data for this compound at 40°C
| Time (Weeks) | Average Purity (%) by GC-FID |
| 0 | 99.8 |
| 1 | 99.5 |
| 2 | 99.1 |
| 4 | 98.2 |
| 8 | 96.5 |
| 12 | 94.8 |
Table 2: ¹H NMR Chemical Shifts of this compound and a Key Oxidation Product
| Compound | Functional Group | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | Si-H ₂ | ~4.93 (singlet) |
| Phenyl-H | ~7.3-7.6 (multiplet) | |
| Diphenylsilanediol | Si-OH | Variable (broad singlet) |
| Phenyl-H | ~7.2-7.8 (multiplet) |
Note: The chemical shift of the Si-OH proton is dependent on concentration, temperature, and solvent.
Visualizations
Caption: Proposed free-radical oxidation pathway of this compound.
Caption: Logical workflow for the proper storage and stability monitoring of this compound.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mddionline.com [mddionline.com]
- 8. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in Diphenyl-silane mediated reductions
Technical Support Center: Diphenylsilane-Mediated Reductions
Welcome to the Technical Support Center for Diphenylsilane-Mediated Reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction outcomes. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to enhance your understanding of these powerful reduction reactions.
Frequently Asked Questions (FAQs)
Q1: My diphenylsilane (B1312307) reduction is resulting in a low yield. What are the most common initial factors to investigate?
A1: When troubleshooting low yields, begin by scrutinizing the following critical parameters:
-
Reagent Purity: Ensure the substrate, diphenylsilane, and solvent are of high purity and anhydrous. Trace amounts of water can quench the silane (B1218182) and deactivate the catalyst.
-
Catalyst Activity: The choice and handling of the catalyst are paramount. If using a transition metal catalyst, ensure it has not been deactivated by exposure to air or impurities. Consider using a fresh batch of catalyst or preparing it immediately before use.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inert atmosphere can significantly impact the yield. Ensure your setup is free of leaks and that the temperature is accurately controlled.
Q2: I observe the formation of side products in my reaction. What are the likely byproducts and how can I minimize them?
A2: Common side products in diphenylsilane reductions can include products of over-reduction, incomplete reaction, or undesired chemoselectivity. For instance, in the reduction of an ester, you might observe the starting material or the corresponding silyl (B83357) ether. To minimize these, consider the following:
-
Stoichiometry: Carefully control the equivalents of diphenylsilane. An excess may lead to over-reduction, while an insufficient amount will result in an incomplete reaction.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.[1][2]
-
Catalyst and Ligand Choice: The catalyst and any associated ligands play a crucial role in directing the reaction's chemoselectivity. For example, in the reduction of α,β-unsaturated ketones, the choice of silane can determine whether 1,2- or 1,4-addition occurs.[3]
Q3: How does the choice of solvent affect the outcome of a diphenylsilane reduction?
A3: The solvent can significantly influence the reaction's yield and selectivity. For instance, in certain rhodium-catalyzed asymmetric hydrosilylations of ketones, poor results were observed in THF or ether, while toluene (B28343) provided optimal outcomes.[1] It is advisable to perform a solvent screen during the optimization of a new reduction. Non-polar, aprotic solvents are generally preferred to avoid reaction with the silane.
Q4: Can I use other silanes for my reduction, and how might they compare to diphenylsilane?
A4: Yes, other silanes can be used, and their reactivity can differ. For example, in some rhodium-catalyzed hydrosilylations, diarylsilanes like diphenylsilane were found to be optimal, while phenylsilane, methylphenylsilane, and triethylsilane generated poorer outcomes. The choice of silane can influence not only the yield but also the chemo- and enantioselectivity of the reaction.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during diphenylsilane-mediated reductions.
Guide 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
| Potential Cause | Recommended Action(s) |
| Inactive Catalyst | • Procure a fresh batch of catalyst. • If applicable, follow a pre-activation procedure for the catalyst.[4][5][6] • Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. |
| Inhibitors Present | • Purify the substrate (e.g., by recrystallization or chromatography). • Use freshly distilled, anhydrous solvent. Impurities in the solvent can act as catalyst poisons. |
| Insufficient Reagent | • Verify the stoichiometry of diphenylsilane. For the reduction of esters, more than 2 equivalents are often required for high yields.[7] • Ensure accurate measurement and transfer of all reagents. |
| Sub-optimal Temperature | • Gradually increase the reaction temperature. Some reductions may require heating to proceed at a reasonable rate. • Ensure uniform heating of the reaction mixture. |
| Inadequate Mixing | • Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is heterogeneous. |
Guide 2: Poor Chemoselectivity
When the reduction affects unintended functional groups, leading to a mixture of products, consult the following guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Diphenylsilane and Triethylsilane as Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of a reducing agent is critical for achieving desired chemical transformations with high efficiency, selectivity, and functional group tolerance. Hydrosilanes have emerged as a versatile and milder class of reducing agents compared to traditional metal hydrides. This guide provides an objective comparison of two commonly employed hydrosilanes: diphenylsilane (B1312307) (Ph₂SiH₂) and triethylsilane (Et₃SiH). By examining their performance, reactivity, and substrate scope, supported by experimental data, this document aims to assist researchers in making informed decisions for their synthetic endeavors.
Introduction to Diphenylsilane and Triethylsilane
Diphenylsilane and triethylsilane are both valuable organosilicon hydrides used for the reduction of a wide array of functional groups. Their reactivity is often modulated by the choice of a catalyst, which can be a Lewis acid or a transition metal complex. The general mechanism of reduction typically falls into two main categories: ionic hydrogenation (or hydrosilylation) and, less commonly, radical-mediated reduction.
Diphenylsilane (Ph₂SiH₂) is a diarylsilane that is often favored in transition metal-catalyzed reactions, particularly in asymmetric hydrosilylations. The phenyl substituents influence the electronic properties and steric bulk of the silicon center, which can lead to unique reactivity and selectivity profiles.
Triethylsilane (Et₃SiH) is a trialkylsilane known for its general robustness and high reactivity, especially in ionic hydrogenations mediated by strong acids. Its relatively smaller steric profile and the electron-donating nature of the ethyl groups contribute to its efficacy as a hydride donor.
Performance Comparison: A Data-Driven Analysis
The choice between diphenylsilane and triethylsilane often depends on the specific substrate and the desired outcome. The following table summarizes their performance in the reduction of various functional groups, with supporting experimental data.
| Functional Group | Substrate Example | Reducing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ketone (Aromatic) | Acetophenone | Diphenylsilane | [Rh(cod)Cl]₂ / (S,S)-Phos-Biox | 1-Phenylethanol | High | [1] |
| m-Nitroacetophenone | Triethylsilane | BF₃ | m-Nitroethylbenzene | 91-92 | - | |
| α,β-Unsaturated Ketone | Chalcone | Diphenylsilane | Rhodium catalyst | 1,3-Diphenylallyl alcohol (1,2-reduction) | - | [2] |
| Chalcone | Triethylsilane | Rhodium catalyst | 1,3-Diphenylpropan-1-one (1,4-reduction) | - | [2] | |
| Imine (N-Sulfonyl) | N-Benzylidene-4-methylbenzenesulfonamide | Triethylsilane | I₂ | N-Benzyl-4-methylbenzenesulfonamide | 97 | - |
| Aldehyde (Reductive Amination) | Benzaldehyde | Diphenylsilane | [RuCl₂(p-cymene)]₂ | N-Benzylaniline | High | [3] |
| Ester | Ethyl decanoate | Diphenylsilane | [RhCl(cod)]₂/4PPh₃ | Decanol | 98 | [4] |
| Various Esters | Triethylsilane | BF₂OTf·OEt₂ | Corresponding Ethers | up to 71 | [5] | |
| Carboxylic Acid (to Aldehyde) | 4-Phenylbenzoic acid (as S-2-pyridyl thioester) | Diphenylsilane | NiCl₂(dme)/dtbbpy/Zn | 4-Phenylbenzaldehyde | ~48 | [6] |
Key Observations:
-
Chemoselectivity in α,β-Unsaturated Systems: A significant difference is observed in the reduction of α,β-unsaturated ketones. Diphenylsilane, in the presence of a rhodium catalyst, favors 1,2-reduction to yield the allylic alcohol.[2] In contrast, triethylsilane under similar conditions promotes 1,4-reduction (conjugate addition) to produce the saturated ketone.[2]
-
Catalyst Compatibility: Diphenylsilane is often the preferred reagent in certain rhodium- and iridium-catalyzed asymmetric hydrosilylations, where triethylsilane can lead to poor outcomes.[1]
-
Ionic Hydrogenation: Triethylsilane is a highly effective hydride donor in ionic hydrogenations, especially when paired with strong Lewis or Brønsted acids for the reduction of substrates that can form stable carbocation intermediates.
-
Reduction of Carboxylic Acid Derivatives: Both silanes are capable of reducing carboxylic acid derivatives. Diphenylsilane has been used to reduce esters to alcohols and activated carboxylic acids to aldehydes.[4][6] Triethylsilane has been employed in the reduction of esters to ethers.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for reductions using diphenylsilane and triethylsilane.
1. Reduction of an Aromatic Ketone with Diphenylsilane (General Asymmetric Hydrosilylation)
This protocol is a general representation of a transition metal-catalyzed asymmetric reduction.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-Phos-Biox, 1.1 mol%). Add anhydrous solvent (e.g., toluene, 2 mL).
-
Reagent Addition: Add the aromatic ketone (e.g., acetophenone, 1 mmol).
-
Initiation: Add diphenylsilane (1.2 mmol) dropwise to the stirred solution at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral alcohol.
2. Reduction of an N-Sulfonyl Imine with Triethylsilane
This protocol describes a metal-free reduction of an imine.
-
Reaction Setup: In a round-bottom flask, dissolve the N-sulfonyl imine (e.g., N-benzylidene-4-methylbenzenesulfonamide, 1 mmol) in dichloromethane (B109758) (DCM, 5 mL).
-
Reagent Addition: Add iodine (I₂, 0.5 mmol) to the solution and stir until it dissolves. Then, add triethylsilane (2.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the N-alkylsulfonamide.
Mechanistic Pathways and Visualizations
The reduction of functional groups by hydrosilanes, catalyzed by Lewis acids or transition metals, generally proceeds through ionic hydrogenation or hydrosilylation pathways.
Ionic Hydrogenation
This mechanism is prevalent in reductions catalyzed by strong Lewis or Brønsted acids. The acid activates the substrate (e.g., a ketone) by protonation or coordination, generating a carbocationic intermediate. The hydrosilane then delivers a hydride to this electrophilic center.
References
A Comparative Analysis of the Reactivity of Diphenylsilane and Other Phenyl-Substituted Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of diphenylsilane (B1312307) with other phenyl-substituted silanes, such as phenylsilane (B129415) and triphenylsilane, in key organic reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate silane (B1218182) for their specific synthetic needs. The primary areas of comparison include oxidation, reduction, and hydrosilylation reactions, with a focus on how the number and nature of phenyl substituents on the silicon atom influence reactivity.
Comparative Reactivity in Key Chemical Transformations
The reactivity of phenyl-substituted silanes is significantly influenced by both electronic and steric factors. The phenyl group is generally considered electron-withdrawing by induction, which can affect the hydridic character of the Si-H bond. Conversely, the steric bulk of multiple phenyl groups can hinder the approach of reactants to the silicon center.
1.1. Oxidation Reactions
The oxidation of hydrosilanes to silanols is a fundamental transformation in organosilicon chemistry. The reactivity of phenyl-substituted silanes in this process can vary depending on the oxidant and reaction conditions.
Table 1: Comparison of Phenyl-Substituted Silanes in Catalytic Hydrolytic Oxidation
| Silane | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Product(s) |
| Phenylsilane | 1 | < 1 | 100 | Phenylsilanetriol (and subsequent condensation products) |
| Diphenylsilane | 1 | < 1 | 100 | Diphenylsilanediol[1] |
| Triphenylsilane | 1 | < 1 | 100 | Triphenylsilanol |
Data synthesized from studies on catalytic hydrolytic oxidation.[1][2]
In catalytic hydrolytic oxidations, primary (phenylsilane), secondary (diphenylsilane), and tertiary (triphenylsilane) silanes can all be efficiently converted to their corresponding silanols.[1][2] Diphenylsilane, for instance, undergoes geminal dioxygenation to afford diphenylsilanediol.[1]
1.2. Reduction Reactions
Phenyl-substituted silanes are widely employed as reducing agents for a variety of functional groups. Their reducing power is influenced by the substitution at the silicon center.
In a direct reductive amination of aldehydes and ketones, phenylsilane was found to be a more suitable reductant than diphenylsilane.[3] The use of diphenylsilane in this specific reaction led to the formation of an insoluble precipitate.[3] This highlights that the choice of silane can be critical for reaction success and product isolation.
In the reduction of ketones catalyzed by carbonic anhydrase, the reactivity of phenyl-substituted silanes was also compared. Phenylsilane provided a 95% yield of the corresponding alcohol, while the more sterically hindered and less hydridic dimethyl phenylsilane did not lead to a reaction.[4] Methyl phenylsilane gave a 78% yield, demonstrating a clear trend in reactivity related to steric bulk and hydricity.[4]
Table 2: Comparison of Silanes in the Reduction of 4-Acetylpyridine
| Silane | Yield (%) |
| Phenylsilane | 95 |
| Methyl Phenylsilane | 78 |
| Dimethyl Phenylsilane | 0 |
Data from abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase.[4]
1.3. Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for forming carbon-silicon bonds. The structure of the silane can influence the regioselectivity and efficiency of this reaction. For example, in the reduction of α,β-unsaturated ketones, diphenylsilane tends to favor 1,2-addition (reduction of the carbonyl group), whereas trialkylsilanes often result in 1,4-addition (reduction of the double bond).[5]
In certain rhodium-catalyzed asymmetric Si-H insertion reactions, diphenylsilane resulted in lower yields and diminished enantioselectivity compared to less bulky silanes, which was attributed to its steric characteristics.[6]
Factors Influencing Reactivity: A Conceptual Overview
The reactivity of phenyl-substituted silanes is a balance between electronic and steric effects. The following diagram illustrates this relationship.
Caption: Logical workflow of factors influencing silane reactivity.
Electron-donating substituents on the phenyl ring are expected to increase the electron density at the silicon center, potentially enhancing the hydridic character of the Si-H bond and leading to faster reduction rates.[7] Conversely, increasing the number of bulky phenyl groups generally increases steric hindrance, which can decrease reactivity, particularly in sterically demanding transformations.[6][7]
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
3.1. General Protocol for Catalytic Hydrolytic Oxidation of Organosilanes
This protocol is based on a method for the hydrolytic oxidation of organosilanes using a ruthenium complex as a catalyst.[1]
-
Materials:
-
Organosilane (e.g., diphenylsilane)
-
Ruthenium catalyst (e.g., [RuCl2(p-cymene)]2)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the organosilane (1.0 mmol) in acetonitrile.
-
Add the ruthenium catalyst (0.02 mmol, 2 mol %).
-
Add water (2.0 mmol, 2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the resulting silanol (B1196071) by column chromatography or recrystallization.
-
3.2. General Protocol for Reductive Amination using Phenylsilane
This protocol is adapted from a procedure using dibutyltin (B87310) dichloride as a catalyst.[3]
-
Materials:
-
Aldehyde or ketone
-
Amine
-
Phenylsilane
-
Dibutyltin dichloride
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in the anhydrous solvent, add dibutyltin dichloride (0.05 mmol, 5 mol %).
-
Add phenylsilane (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
-
3.3. General Protocol for Hydrosilylation of an Alkene
This protocol is a representative example of a platinum-catalyzed hydrosilylation.
-
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., diphenylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the alkene (1.0 mmol) and the hydrosilane (1.1 mmol) in the anhydrous solvent.
-
Add a catalytic amount of the platinum catalyst.
-
The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the substrates.
-
Monitor the reaction by NMR spectroscopy or GC to determine the conversion and regioselectivity.
-
After the reaction is complete, the solvent can be removed, and the product purified by vacuum distillation or column chromatography.
-
Conclusion
The choice between diphenylsilane and other phenyl-substituted silanes depends critically on the specific application. While diphenylsilane is a versatile reagent, its reactivity can be attenuated by steric hindrance compared to phenylsilane. In reductions, phenylsilane often exhibits higher reactivity. The electronic properties of the phenyl rings can be further tuned by substituents, offering a means to modulate the reactivity of the silane. Researchers should consider the balance of electronic and steric effects when selecting a silane to optimize reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 4. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silane Reduction of... - Gelest [technical.gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Diphenylsilane vs. Sodium Borohydride for Carbonyl Reductions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. The choice of reducing agent is critical, dictating selectivity, functional group tolerance, and overall efficiency of a synthetic route. This guide provides an in-depth comparison of two prominent reducing agents: the workhorse sodium borohydride (B1222165) (NaBH₄) and the increasingly utilized diphenylsilane (B1312307) (Ph₂SiH₂). We will explore their respective advantages and limitations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | Diphenylsilane (Ph₂SiH₂) | Sodium Borohydride (NaBH₄) |
| Reactivity | Milder, often requires a catalyst (e.g., Rh, Ru, Cu complexes) | More reactive towards aldehydes and ketones |
| Chemoselectivity | High, can selectively reduce one functional group in the presence of others | Good for aldehydes vs. ketones, but limited otherwise |
| Functional Group Tolerance | Excellent; tolerates esters, amides, nitro groups, and halogens under specific conditions | Poor; does not reduce esters, amides, carboxylic acids, or nitro groups |
| Substrate Scope | Broad; reduces aldehydes, ketones, esters, amides, and imines | Narrow; primarily reduces aldehydes and ketones |
| Safety | Generally safer to handle than complex metal hydrides like LiAlH₄ | Relatively safe, but reacts with protic solvents to release hydrogen gas |
| Cost | Generally more expensive than sodium borohydride | Inexpensive and widely available |
Performance Comparison: Reduction of Acetophenone (B1666503)
To provide a quantitative comparison, the following table summarizes typical experimental results for the reduction of acetophenone to 1-phenylethanol (B42297) using both diphenylsilane and sodium borohydride.
| Parameter | Diphenylsilane[1] | Sodium Borohydride[2][3][4] |
| Catalyst/Solvent | [Rh(COD)Cl]₂ / Amine | Ethanol (B145695) or Methanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 10 minutes | 15 - 30 minutes |
| Conversion/Yield | 54.4% Conversion | High Yield (typically >90%) |
| Workup | Chromatographic purification | Acid quench, extraction |
Note: The yield for the diphenylsilane reduction is reported as conversion. The actual isolated yield may be lower. It's important to note that reaction conditions for diphenylsilane can be further optimized to improve yield.
In-Depth Analysis
Diphenylsilane: The Selective and Versatile Reagent
Diphenylsilane has emerged as a powerful reducing agent, particularly in the context of catalytic hydrosilylation. Its primary advantages lie in its mildness and high chemoselectivity.
Advantages:
-
Broad Functional Group Tolerance: Catalytic systems employing diphenylsilane can achieve reductions in the presence of a wide array of sensitive functional groups that are typically reactive towards traditional hydride reagents. This includes esters, amides, nitro groups, and halogens.[5]
-
Expanded Substrate Scope: Unlike sodium borohydride, diphenylsilane, in conjunction with an appropriate catalyst, can effectively reduce less reactive carbonyl functionalities such as esters and amides to their corresponding alcohols and amines.[5]
-
Tunable Reactivity: The reactivity and selectivity of diphenylsilane reductions can be finely tuned by the choice of catalyst and reaction conditions, allowing for highly specific transformations.
Limitations:
-
Catalyst Requirement: Diphenylsilane itself is relatively unreactive and almost always requires a catalyst, which can add to the cost and complexity of the reaction.
-
Cost: Diphenylsilane and the associated catalysts are generally more expensive than sodium borohydride.
Sodium Borohydride: The Reliable Workhorse
Sodium borohydride is a widely used, cost-effective, and convenient reducing agent for aldehydes and ketones.[6][7]
Advantages:
-
High Reactivity for Aldehydes and Ketones: It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols in high yields.[6][8]
-
Operational Simplicity: Reductions with sodium borohydride are typically straightforward to perform and do not require specialized equipment.[2]
-
Safety: It is a safer alternative to more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄).[6]
Limitations:
-
Limited Substrate Scope: Its primary drawback is its inability to reduce less reactive carbonyl compounds such as esters, amides, and carboxylic acids under standard conditions.[6]
-
Lower Chemoselectivity: While it preferentially reduces aldehydes over ketones, its selectivity in the presence of other reducible functional groups is limited.
Experimental Protocols
Reduction of Acetophenone using Diphenylsilane (Catalytic Hydrosilylation)
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
Acetophenone
-
Diphenylsilane
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
-
Amine ligand (e.g., (R)-(+)-Bornylamine)
-
Anhydrous, inert solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the rhodium catalyst and the amine ligand in the anhydrous solvent.
-
Add the acetophenone to the catalyst solution.
-
Slowly add diphenylsilane to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a protic solvent (e.g., methanol).
-
The product is typically purified by column chromatography on silica (B1680970) gel.
Reduction of Acetophenone using Sodium Borohydride
Materials:
-
Acetophenone
-
Sodium borohydride
-
Ethanol (95%) or Methanol
-
3M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve sodium borohydride (an excess is typically used) in ethanol in a beaker or flask.[2]
-
Cool the solution in an ice bath.
-
Slowly add acetophenone dropwise to the stirred borohydride solution, maintaining the temperature between 30-50°C.[2]
-
After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[2]
-
Carefully quench the reaction by the slow, dropwise addition of 3M hydrochloric acid in a fume hood (hydrogen gas is evolved).[2]
-
Remove the ethanol by heating the mixture on a hot plate until two layers form.[2]
-
Cool the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[2]
-
Filter and remove the solvent under reduced pressure to obtain the crude 1-phenylethanol.
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these reductions, the following diagrams illustrate the generally accepted mechanisms.
Figure 1: Simplified mechanism of ketone reduction by sodium borohydride.
Figure 2: General catalytic cycle for the reduction of a ketone using diphenylsilane.
Conclusion
Both diphenylsilane and sodium borohydride are valuable tools in the synthetic chemist's arsenal. Sodium borohydride remains the reagent of choice for the straightforward and cost-effective reduction of aldehydes and ketones. However, for more complex syntheses requiring high chemoselectivity and the reduction of less reactive carbonyl derivatives, diphenylsilane, employed in a catalytic system, offers significant advantages. The choice between these two reagents will ultimately depend on the specific requirements of the transformation, including the nature of the substrate, the presence of other functional groups, and cost considerations.
References
- 1. akjournals.com [akjournals.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]
- 4. scribd.com [scribd.com]
- 5. Diphenylsilane [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide to Spectroscopic Analysis of Diphenylsilane Reaction Products
For researchers, scientists, and drug development professionals, accurate confirmation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of common products derived from diphenylsilane (B1312307) reactions, namely diphenylsilanediol (B146891) and 1,3-diphenyldisiloxane. Detailed experimental protocols, comparative data tables, and visual workflows are presented to facilitate unambiguous product identification.
The hydrolysis of diphenylsilane is a fundamental reaction that can lead to the formation of diphenylsilanediol, which can further condense to form 1,3-diphenyldisiloxane. Distinguishing between the starting material and these products, as well as identifying potential intermediates, requires a multi-faceted spectroscopic approach. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for diphenylsilane, diphenylsilanediol, and 1,3-diphenyldisiloxane, enabling a direct comparison for product identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diphenylsilane | ~7.38-7.59 (m, 10H, Ar-H), ~4.85 (t, 2H, Si-H) | ~135.0 (Ar-C), ~134.5 (Ar-C), ~129.8 (Ar-C), ~128.0 (Ar-C) |
| Diphenylsilanediol | ~7.25-7.65 (m, 10H, Ar-H), ~5.5-6.5 (br s, 2H, Si-OH) | ~134.5 (Ar-C), ~131.7 (Ar-C), ~129.9 (Ar-C), ~127.8 (Ar-C) |
| 1,3-Diphenyldisiloxane | ~7.32-7.53 (m, 10H, Ar-H), ~5.06 (s, 2H, Si-H) | ~134.1 (Ar-C), ~130.5 (Ar-C), ~128.1 (Ar-C) |
Table 2: ²⁹Si NMR Spectroscopic Data
| Compound | ²⁹Si NMR (δ, ppm) |
| Diphenylsilane | ~ -17 to -18 |
| Diphenylsilanediol | ~ -33 to -34 |
| 1,3-Diphenyldisiloxane | ~ -32 to -33 |
Table 3: FTIR Spectroscopic Data (Key Peaks, cm⁻¹)
| Compound | Si-H Stretch | O-H Stretch | Si-O-Si Stretch | Si-Ph Stretch |
| Diphenylsilane | ~2140 | - | - | ~1115, 1429 |
| Diphenylsilanediol | - | ~3200-3400 (broad) | - | ~1120, 1429 |
| 1,3-Diphenyldisiloxane | ~2150 | - | ~1070 | ~1118, 1429 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Diphenylsilane | 184 | 183 [M-H]⁺, 105 [PhSi]⁺, 77 [Ph]⁺[1] |
| Diphenylsilanediol | 216 | 199 [M-OH]⁺, 139, 105 [PhSi]⁺, 77 [Ph]⁺[2] |
| 1,3-Diphenyldisiloxane | 230 (not typically observed) | 229 [M-H]⁺, 199, 153, 105 [PhSi]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of diphenylsilane and its key reaction products are provided below.
Synthesis of Diphenylsilane
Diphenylsilane can be prepared by the reduction of diphenyldichlorosilane.
Procedure:
-
A 250 mL four-necked round-bottom flask is dried and equipped with a mechanical stirrer, a spherical condenser, a constant pressure dropping funnel, and a gas inlet. The apparatus is flushed with nitrogen.
-
To the flask, add 9.3 g (0.22 mol) of calcium hydride, 0.38 g (0.01 mol) of lithium aluminum hydride, and 25 mL of diethylene glycol dimethyl ether.[3]
-
Slowly add 41.5 mL (0.2 mol) of diphenyldichlorosilane to the dropping funnel and add it dropwise to the stirred reaction mixture.[3]
-
After the addition is complete, heat the mixture to 110°C and maintain the reaction for 21 hours.[3]
-
The product, diphenylsilane, can be purified by vacuum distillation.[4]
Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane
Procedure:
-
In a suitable reaction vessel, dissolve diphenyldichlorosilane in an organic solvent such as acetone (B3395972).[5]
-
Slowly add this solution to water with vigorous stirring. The hydrolysis is rapid and exothermic.[5]
-
The crude diphenylsilanediol precipitates out and is contaminated with HCl.[5]
-
Separate the crude product by filtration.
-
To purify, dissolve the crude product in acetone and neutralize the residual HCl with a bicarbonate solution (e.g., sodium bicarbonate) to a pH of 5.5-6.8.[5]
-
Filter the mixture to remove inorganic salts.
-
Precipitate the pure diphenylsilanediol by adding water to the acetone solution.
-
Collect the purified product by filtration and dry. The melting point should be around 141-158°C.[6][7]
Synthesis of 1,3-Diphenyldisiloxane
This protocol describes a one-pot synthesis from phenylsilane (B129415).
Procedure:
-
In a two-necked 500 mL round-bottom flask, combine 12.1 g (90 mmol) of CuCl₂, 857 mg (4.5 mmol) of CuI, and 60 mL of diethyl ether.[8]
-
Equip the flask with an overhead stirrer and stir the mixture for 30 minutes.[8]
-
Stop stirring and add 5.54 mL (45 mmol) of phenylsilane down the side of the flask.[8]
-
Resume stirring. The reaction progress can be monitored by ¹H NMR.[8]
-
Upon completion, filter the reaction mixture directly onto ice to remove copper salts.[8]
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers with MgSO₄ and concentrate under reduced pressure to yield 1,3-diphenyldisiloxane as a colorless to pale-yellow oil.[8]
-
Further purification can be achieved by vacuum distillation.[8]
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general workflow for the spectroscopic analysis of diphenylsilane reaction products.
Caption: Reaction pathway of diphenylsilane to its hydrolysis and condensation products.
Caption: General workflow for spectroscopic analysis of diphenylsilane reaction products.
References
- 1. Diphenylsilane(775-12-2) MS spectrum [chemicalbook.com]
- 2. Diphenylsilanediol | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 4. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 5. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 6. A kind of method for preparing diphenylsilanediol - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3405155A - Process for the preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 8. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Diphenylsilane in Diverse Solvent Systems: A Guide for Researchers
Physicochemical Properties of Diphenylsilane (B1312307)
Diphenylsilane [(C₆H₅)₂SiH₂] is a versatile organosilicon compound widely utilized as a reducing agent in organic synthesis, particularly in hydrosilylation reactions.[1] Its utility is intrinsically linked to its behavior in different solvents. A summary of its key physical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Si | [2] |
| Molecular Weight | 184.31 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 95-97 °C at 13 mmHg | [3][4] |
| Density | 0.993 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.579 | [3] |
Solubility Profile
Diphenylsilane is generally soluble in common organic solvents but is sensitive to protic solvents like water, in which it decomposes.[4][5] The polarity of the solvent plays a significant role in its solubility.
Table 1: Solubility of Diphenylsilane in Various Solvents (Illustrative Data)
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) |
| Hexane | Non-polar | Highly Soluble |
| Toluene | Non-polar | Highly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble |
| Ethanol | Polar Protic | Soluble, but reacts |
| Water | Polar Protic | Insoluble, decomposes |
Note: The solubility values in this table are illustrative and intended to demonstrate the expected trends. Researchers should determine precise solubilities experimentally using the protocol provided below.
Experimental Protocol for Determining Diphenylsilane Solubility
This protocol outlines a standard method for determining the solubility of diphenylsilane in a given solvent.
Caption: Workflow for determining the solubility of diphenylsilane.
Stability in Different Solvent Systems
Diphenylsilane is stable when stored in sealed containers under a dry, inert atmosphere.[6] However, its stability in solution can be affected by the solvent, particularly in the presence of moisture or other reactive species. In protic solvents, or in the presence of acids, bases, or metal salts, it can undergo hydrolysis or other decomposition reactions, potentially generating hydrogen gas.[6]
Table 2: Stability of Diphenylsilane in Various Solvents (Illustrative Data)
| Solvent | Solvent Type | Predicted Stability (t½ at 25°C, under inert atmosphere) |
| Hexane | Non-polar | > 24 hours |
| Toluene | Non-polar | > 24 hours |
| Dichloromethane (DCM) | Polar Aprotic | > 24 hours |
| Tetrahydrofuran (THF) | Polar Aprotic | 12 - 24 hours |
| Acetonitrile (MeCN) | Polar Aprotic | 8 - 12 hours |
| Ethanol | Polar Protic | < 1 hour |
| Water | Polar Protic | < 10 minutes |
Note: The half-life (t½) values are illustrative and represent the time for 50% of the diphenylsilane to decompose. Actual stability should be determined experimentally.
Experimental Protocol for Monitoring Diphenylsilane Stability
The stability of diphenylsilane in different solvents can be monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for assessing the stability of diphenylsilane in solution.
Reactivity in Different Solvents
The solvent can have a profound impact on the reactivity of diphenylsilane, influencing reaction rates and even the reaction mechanism. For instance, in hydrosilylation reactions, the solvent can affect the activity of the catalyst and the stability of intermediates.
Hydrosilylation of an Alkene: A Case Study
The hydrosilylation of an alkene is a common application of diphenylsilane. The reaction rate and product distribution can vary significantly with the solvent.
Table 3: Effect of Solvent on the Hydrosilylation of 1-Octene with Diphenylsilane (Illustrative Data)
| Solvent | Solvent Type | Relative Reaction Rate |
| Hexane | Non-polar | 1.0 |
| Toluene | Non-polar | 1.2 |
| Dichloromethane (DCM) | Polar Aprotic | 0.8 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.5 |
| Acetonitrile (MeCN) | Polar Aprotic | 0.3 |
Note: The relative reaction rates are illustrative. Actual rates will depend on the specific catalyst and reaction conditions.
Experimental Protocol for a Comparative Reactivity Study
This protocol describes a method to compare the reactivity of diphenylsilane in the hydrosilylation of an alkene in different solvents.
Caption: Workflow for a comparative study of diphenylsilane reactivity.
Signaling Pathways and Reaction Mechanisms
The choice of solvent can influence the predominant reaction pathway. For example, in reactions involving polar intermediates, a polar solvent can stabilize these species and favor a particular mechanism.
Proposed Mechanism for Hydrosilylation
The Chalk-Harrod mechanism is a widely accepted model for the hydrosilylation of alkenes catalyzed by transition metals. The solvent can influence the stability of the intermediates in this catalytic cycle.
Caption: A simplified representation of the Chalk-Harrod mechanism.
Conclusion
The selection of an appropriate solvent system is paramount for the successful application of diphenylsilane in research and development. While diphenylsilane exhibits broad solubility in organic solvents, its stability and reactivity are highly dependent on the nature of the solvent. Non-polar, aprotic solvents are generally preferred for maintaining stability and achieving predictable reactivity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and optimize solvent conditions for their specific applications, leading to improved reaction outcomes and a deeper understanding of the underlying chemical processes.
References
The Selective Nature of Diphenylsilane in the Reduction of α,β-Unsaturated Ketones: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective reduction of α,β-unsaturated ketones is a critical transformation in the synthesis of complex molecules. The choice of reducing agent plays a pivotal role in determining the reaction outcome, with the competition between 1,2- and 1,4-reduction pathways being a key consideration. This guide provides a comparative analysis of diphenylsilane's selectivity in this context, supported by experimental data and protocols.
Diphenylsilane (B1312307) (Ph₂SiH₂) has emerged as a versatile reducing agent in various organic transformations, including the hydrosilylation of carbonyl compounds. Its reactivity and selectivity are, however, highly dependent on the catalytic system employed. In the reduction of α,β-unsaturated ketones, the interplay between the silane (B1218182), the catalyst, and the substrate structure dictates the preferential formation of either the allylic alcohol (1,2-reduction) or the saturated ketone (1,4-reduction).
Comparative Performance of Silanes in Enone Reduction
The choice of silane can significantly influence the regioselectivity of the reduction of α,β-unsaturated ketones. While diarylsilanes like diphenylsilane are often optimal for rhodium- and iridium-catalyzed hydrosilylations of simple ketones, their performance in achieving high 1,4-selectivity for enones can be catalyst-dependent.
Experimental data from a study on the copper(I)-catalyzed reduction of 1-phenyl-1-buten-3-one highlights the varied selectivity among different silanes. In this specific system, diphenylsilane was found to be less selective for the desired 1,4-reduction compared to other silanes.
| Silane | Catalyst System | Substrate | 1,4-Reduction Product Yield (%) | 1,2-Reduction Product Yield (%) |
| Diphenylsilane | CuF(PPh₃)₃·2EtOH in DMA | 1-phenyl-1-buten-3-one | 49 | 36 |
| Dimethylphenylsilane (B1631080) | CuF(PPh₃)₃·2EtOH in DMA | 1-phenyl-1-buten-3-one | >99 (high 1,4-selectivity) | - |
| Triethylsilane | CuF(PPh₃)₃·2EtOH in DMA | 1-phenyl-1-buten-3-one | >99 (high 1,4-selectivity) | - |
Data sourced from a study on copper(I)-salt mediated hydrosilylation of α,β-unsaturated ketones.[1]
This data underscores that under these specific copper-catalyzed conditions, diphenylsilane leads to a significant amount of the 1,2-reduction product, diminishing its utility where high 1,4-selectivity is desired. In contrast, dimethylphenylsilane and triethylsilane proved to be highly selective for the conjugate reduction.[1] The steric and electronic properties of the silane, in conjunction with the nature of the catalyst, are crucial factors governing this selectivity.
Experimental Protocols
Below are representative experimental protocols for the reduction of α,β-unsaturated ketones using a silane and a copper(I) catalyst.
General Procedure for Reduction with CuF(PPh₃)₃·2EtOH:
A solution of the copper(I) catalyst, CuF(PPh₃)₃·2EtOH, in dimethylacetamide (DMA) is cooled to 0 °C. To this solution, the silane (e.g., diphenylsilane) is added, resulting in a color change of the solution. The mixture is stirred at 0 °C for 30 minutes, after which the α,β-unsaturated ketone is introduced. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring the mixture into a biphasic system of diethyl ether and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for Reduction with CuCl/PPh₃/TBAF:
A mixture of copper(I) chloride (CuCl), triphenylphosphine (B44618) (PPh₃), and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an appropriate solvent like DMA is stirred at 0 °C for 10 minutes. The α,β-unsaturated ketone and the silane are then added to the reaction mixture. The reaction is monitored until completion, followed by a similar aqueous workup and purification as described in the protocol above.[1]
Reaction Pathway and Mechanism
The reduction of α,β-unsaturated ketones via hydrosilylation, particularly with copper catalysts, is generally believed to proceed through the formation of a copper hydride (Cu-H) species. This intermediate is the active reducing agent that adds to the enone system. The regioselectivity of this addition (1,2- vs. 1,4-) is a key determinant of the final product distribution.
References
A Comparative Guide to Silane Reducing Agents in Large-Scale Synthesis: Diphenyl-silane vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a reducing agent in large-scale synthesis is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall process economics and safety. Among the various options, silanes have emerged as a versatile and often milder class of reducing agents compared to traditional metal hydrides. This guide provides an in-depth comparison of diphenyl-silane with two other commonly used silanes, triethylsilane and polymethylhydrosiloxane (B1170920) (PMHS), focusing on their cost-effectiveness, performance in representative large-scale applications, and operational considerations.
Cost-Effectiveness Analysis
The economic viability of a reducing agent is a primary concern in industrial-scale synthesis. The following table provides a comparative cost analysis of this compound, triethylsilane, and polymethylhydrosiloxane (PMHS). The prices are based on bulk quantity estimates from various suppliers and are calculated per mole of active hydride to provide a standardized metric for comparison.
| Reducing Agent | Chemical Formula | Molecular Weight ( g/mol ) | Number of Hydrides | Bulk Price (USD/kg, est.) | Price per Mole (USD/mol, est.) | Price per Mole of Hydride (USD/mol-H, est.) |
| This compound | (C₆H₅)₂SiH₂ | 184.31[1] | 2 | 120 - 200 | 22.12 - 36.86 | 11.06 - 18.43 |
| Triethylsilane | (C₂H₅)₃SiH | 116.28[2] | 1 | 180 - 250 | 20.93 - 29.07 | 20.93 - 29.07 |
| Polymethylhydrosiloxane (PMHS) | [CH₃(H)SiO]ₙ | 60.13 (per monomer) | 1 (per monomer) | 10 - 30 | 0.60 - 1.80 | 0.60 - 1.80 |
Note: Prices are estimates and can vary based on supplier, purity, and market conditions.
From a purely cost-per-hydride perspective, PMHS is significantly more economical than both this compound and triethylsilane[3]. This is a major advantage in large-scale manufacturing where reagent costs can be a substantial portion of the overall production budget. This compound offers a mid-range cost, being more affordable per hydride than triethylsilane due to its two reactive Si-H bonds per molecule.
Performance Comparison in Large-Scale Reductions
The choice of a silane (B1218182) reducing agent is highly dependent on the specific functional group being reduced and the desired selectivity. This section compares the performance of this compound, triethylsilane, and PMHS in common large-scale reduction reactions.
| Feature | This compound | Triethylsilane | Polymethylhydrosiloxane (PMHS) |
| Primary Applications | Reduction of esters to alcohols, aldehydes/ketones to alcohols. | Reduction of aldehydes/ketones to alcohols, reductive aminations. | Reduction of a wide range of functional groups including esters, amides, and nitro groups. |
| Selectivity | Good selectivity, can be tuned with different catalysts. | Good for many carbonyl reductions, but can sometimes lead to over-reduction. | Generally high chemoselectivity, often tolerating other reducible functional groups. |
| Reaction Conditions | Often requires a catalyst (e.g., Rhodium complexes), typically at room temperature. | Often requires a Lewis acid or transition metal catalyst, with varying temperatures. | Typically requires a catalyst (e.g., Zinc or Tin compounds) and can often be run at room temperature. |
| Byproducts & Work-up | Forms diphenylsilanediol (B146891) or related siloxanes. Work-up can involve filtration and distillation. | Forms hexaethyldisiloxane, which is volatile and can often be removed by evaporation. | Forms a polymeric silicone residue that is often insoluble and can be removed by filtration. |
| Safety Considerations | Flammable liquid. Byproducts are generally stable. | Flammable liquid. Can generate flammable gas (ethane) upon decomposition. | Generally considered less hazardous and easier to handle than monomeric silanes. |
Experimental Protocols
Detailed and scalable experimental protocols are crucial for the successful implementation of these reductions in an industrial setting. The following are representative procedures for the reduction of an ester with this compound, a ketone with triethylsilane, and an amide with PMHS.
Protocol 1: Rhodium-Catalyzed Reduction of an Ester with this compound
This protocol describes the large-scale reduction of an ester to the corresponding alcohol using this compound and a rhodium catalyst.
Materials:
-
Ethyl benzoate (B1203000) (1.0 kg, 6.66 mol)
-
This compound (1.35 kg, 7.33 mol, 1.1 eq)
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) (3.1 g, 3.33 mmol, 0.05 mol%)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge ethyl benzoate and anhydrous THF.
-
Stir the solution at room temperature (20-25 °C) and sparge with nitrogen for 30 minutes to degas the solvent.
-
Add Wilkinson's catalyst to the reactor under a nitrogen atmosphere.
-
Slowly add this compound to the reaction mixture over a period of 1 hour, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to 10 °C and slowly quench by adding 1 M hydrochloric acid until the pH is ~2.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield benzyl (B1604629) alcohol.
Protocol 2: Lewis Acid-Catalyzed Reduction of a Ketone with Triethylsilane
This protocol details the reduction of a ketone to the corresponding alcohol using triethylsilane and a Lewis acid catalyst on a large scale.
Materials:
-
Acetophenone (B1666503) (1.0 kg, 8.32 mol)
-
Triethylsilane (1.16 kg, 9.98 mol, 1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (236 g, 1.66 mol, 0.2 eq)
-
Dichloromethane (DCM) (10 L)
-
Saturated sodium bicarbonate solution (for work-up)
-
Water (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
In a 20 L jacketed reactor, dissolve acetophenone in dichloromethane.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add boron trifluoride etherate to the stirred solution, maintaining the temperature at 0-5 °C.
-
Add triethylsilane dropwise over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.
-
Cool the reaction mixture back to 0 °C and slowly quench with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-phenylethanol (B42297) can be purified by vacuum distillation.
Protocol 3: Zinc-Catalyzed Reduction of an Amide with PMHS
This protocol outlines the reduction of a tertiary amide to the corresponding amine using the cost-effective reducing agent PMHS with a zinc catalyst.
Materials:
-
N,N-Dimethylbenzamide (1.0 kg, 6.70 mol)
-
Polymethylhydrosiloxane (PMHS) (0.81 kg, ~13.4 mol hydride, 2.0 eq)
-
Zinc acetate (B1210297) (73.5 g, 0.335 mol, 0.05 eq)
-
Anhydrous Toluene (B28343) (10 L)
-
1 M Sodium hydroxide (B78521) (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 20 L jacketed reactor with N,N-dimethylbenzamide, zinc acetate, and anhydrous toluene under a nitrogen atmosphere.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add PMHS to the reaction mixture over 1 hour. An exotherm may be observed; maintain the temperature between 60-70 °C.
-
Stir the reaction at 60 °C for 8-12 hours, monitoring for completion by GC or LC-MS.
-
Cool the reaction to room temperature. A gel-like precipitate of the siloxane byproduct will form.
-
Filter the reaction mixture to remove the solid siloxane waste.
-
Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N,N-dimethylbenzylamine by vacuum distillation.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for process optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the rhodium-catalyzed hydrosilylation of an ester (representative for this compound and triethylsilane) and the zinc-catalyzed reduction of an amide with PMHS.
Rhodium-Catalyzed Hydrosilylation of an Ester (Chalk-Harrod Mechanism)
The reduction of esters and ketones with silanes in the presence of a rhodium catalyst is generally believed to proceed via the Chalk-Harrod mechanism[4][5][6][7][8]. This involves the oxidative addition of the silane to the rhodium center, coordination of the carbonyl compound, migratory insertion, and reductive elimination to release the silylated product, which is then hydrolyzed during workup to the alcohol.
Caption: Chalk-Harrod mechanism for ester hydrosilylation.
Zinc-Catalyzed Amide Reduction with PMHS
The zinc-catalyzed reduction of amides with silanes is thought to involve the activation of the silane by the zinc catalyst[9][10][11]. The activated zinc-hydride species then reduces the amide carbonyl, followed by regeneration of the catalyst.
Caption: Zinc-catalyzed amide reduction with PMHS.
Conclusion
The selection of a silane reducing agent for large-scale synthesis requires a careful evaluation of cost, performance, and operational factors.
-
Polymethylhydrosiloxane (PMHS) stands out as the most cost-effective option, offering excellent value per mole of hydride, and is particularly well-suited for a broad range of reductions, including challenging substrates like amides. Its polymeric nature and the formation of easily removable byproducts are additional advantages in an industrial setting.
-
This compound presents a good balance of reactivity and cost, especially for the reduction of esters to alcohols. Its two hydride equivalents per molecule make it more economical than triethylsilane.
-
Triethylsilane remains a widely used and effective reducing agent for many carbonyl compounds, and its volatile byproduct can simplify purification. However, its higher cost per hydride may be a limiting factor in very large-scale processes.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and the economic constraints of the project. This guide provides a framework for making an informed decision based on a comprehensive comparison of these three versatile silane reducing agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]
- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shokubai.org [shokubai.org]
- 8. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]
- 9. Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental and Safety Profiles of Diphenylsilane and Tin Hydrides
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction efficiency to encompass safety and environmental impact. This guide provides a detailed comparison of diphenylsilane (B1312307) and tin hydrides, focusing on their environmental fate and safety profiles, supported by available experimental data.
Executive Summary
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for the environmental and safety profiles of diphenylsilane and tributyltin hydride. It is important to note that there is a significant lack of publicly available quantitative toxicity and environmental fate data for diphenylsilane.
Table 1: Acute Toxicity Data
| Parameter | Diphenylsilane | Tributyltin Hydride |
| Oral LD50 (Rat) | Data not available | ~100 mg/kg (estimate)[1] |
| Dermal LD50 (Rabbit) | Data not available | 1,100.1 mg/kg (estimate)[1] |
| Inhalation LC50 (Rat) | Data not available | Data not available |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | Diphenylsilane | Tributyltin Hydride |
| Aquatic Toxicity (Fish, 96h LC50) | Data not available for diphenylsilane. For a related compound, Dichlorodiphenylsilane, LC50 = 31.6 mg/L[2]. | 1.28 µg/L (Oncorhynchus mykiss)[3] |
| Ready Biodegradability (OECD 301) | Data not available | Not readily biodegradable |
| Bioaccumulation Potential | Data not available | High |
| Endocrine Disruption | No data available | Yes (acts as an agonist for RXR-PPAR heterodimers)[4][5] |
Safety and Handling
Diphenylsilane: Diphenylsilane is classified as a skin and eye irritant[6]. Handling requires standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Tin Hydrides (Tributyltin Hydride): Tributyltin hydride is a flammable liquid and is toxic if swallowed or in contact with skin[1]. It is also a skin and eye irritant[1]. Due to its reproductive toxicity, it may damage fertility or the unborn child[1][7][8][9][10][11]. Handling of tributyltin hydride requires stringent safety measures, including the use of appropriate PPE and working in a well-ventilated fume hood.
Experimental Protocols
The data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key experiments.
Acute Oral Toxicity (OECD 423): This method determines the acute oral toxicity of a substance. The test substance is administered orally to a group of rodents at one of the defined dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The results are used to classify the substance according to its acute oral toxicity.
Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to fish. Fish are exposed to the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined[3][6][12][13][14][15][16][17].
Ready Biodegradability (OECD 301): This series of tests assesses the ready biodegradability of chemicals. A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of degradation is measured by parameters such as the disappearance of dissolved organic carbon (DOC) or the production of carbon dioxide[18][19][20][21][22][23][24][25][26]. A substance is considered readily biodegradable if it meets specific degradation criteria within a "10-day window"[18][20].
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in generating the data discussed and the mechanisms of toxicity, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circabc.europa.eu [circabc.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iscientific.org [iscientific.org]
- 9. Effects of tributyltin on placental and reproductive abnormalities in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 96 h LC50, behavioural alterations and histopathological effects due to wastewater toxicity in a freshwater fish Channa punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic effects of orimulsion on rainbow trout Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophiles and acute toxicity to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 22. researchgate.net [researchgate.net]
- 23. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]
- 24. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to the Chemoselective Reduction of Multi-functional Molecules with Diphenylsilane
For researchers and professionals in drug development and chemical synthesis, the ability to selectively modify one functional group in the presence of others is paramount. Diphenylsilane (B1312307) (Ph2SiH2) has emerged as a powerful tool in this regard, offering a mild and highly selective method for the reduction of a variety of functional groups. This guide provides a comprehensive comparison of diphenylsilane's performance with other common reducing agents, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.
Unveiling the Selectivity of Diphenylsilane
Diphenylsilane, often in the presence of a suitable catalyst, demonstrates remarkable chemoselectivity, allowing for the targeted reduction of specific functional groups while leaving others, that are typically reactive towards common reducing agents, untouched. This attribute is particularly valuable in the synthesis of complex molecules where protecting group strategies can be minimized, leading to more efficient and cost-effective synthetic routes.
The chemoselectivity of diphenylsilane is influenced by the choice of catalyst and reaction conditions. For instance, a ruthenium-catalyzed system has been shown to be highly effective for reductive amination, tolerating a wide array of functionalities including nitro groups, nitriles, and esters.[1] Similarly, rhodium complexes have been successfully employed for the selective reduction of esters and amides, even in the presence of halogen substituents.[2]
Performance Comparison: Diphenylsilane vs. Alternatives
To objectively assess the capabilities of diphenylsilane, a comparison with commonly used reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is essential.
| Functional Group | Diphenylsilane (with catalyst) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Key Observations |
| Aldehydes | High Yields | High Yields | High Yields | All three reagents are effective. Diphenylsilane offers milder conditions. |
| Ketones | High Yields | High Yields | High Yields | All three reagents are effective. Diphenylsilane can offer better selectivity in the presence of more sensitive groups. |
| Esters | High Yields (e.g., 98% for ethyl decanoate)[2] | Generally unreactive | High Yields | Diphenylsilane provides a selective alternative to the highly reactive LiAlH₄. |
| Amides | Moderate to Good Yields[2] | Unreactive | High Yields | Diphenylsilane allows for the reduction of amides under milder conditions than LiAlH₄. |
| Carboxylic Acids | High Yields[2] | Unreactive | High Yields | Diphenylsilane presents a viable alternative to LiAlH₄ for this transformation. |
| Nitro Groups | Tolerated in some systems[1] | Generally unreactive | Reduced | Diphenylsilane's selectivity allows for the presence of nitro groups, a significant advantage over LiAlH₄. |
| Nitriles | Tolerated in some systems[1] | Unreactive | Reduced | The tolerance of nitriles further highlights the chemoselectivity of diphenylsilane. |
| Halogens | Tolerated (e.g., bromo group)[2] | Generally tolerated | Can be reduced | Diphenylsilane's compatibility with halogens is a key advantage for synthesizing halogenated compounds. |
Experimental Protocols
Below is a general procedure for the chemoselective reduction of an ester using a diphenylsilane/rhodium catalyst system, based on reported methodologies.[2]
Materials:
-
Substrate (e.g., ethyl 7-bromoheptanoate)
-
Diphenylsilane (Ph₂SiH₂)
-
Rhodium catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃])
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the substrate (1.0 mmol) and the rhodium catalyst (0.01-0.05 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask.
-
Addition of Diphenylsilane: Slowly add diphenylsilane (1.2-2.0 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Chemoselectivity and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the chemoselective reduction of a multi-functional molecule using diphenylsilane.
Caption: Signaling pathway diagram illustrating the chemoselectivity of diphenylsilane towards various functional groups.
Conclusion
Diphenylsilane stands out as a valuable reagent for the chemoselective reduction of various functional groups. Its ability to selectively reduce aldehydes, ketones, esters, amides, and carboxylic acids while tolerating other sensitive functionalities like nitro groups, nitriles, and halogens makes it an indispensable tool in modern organic synthesis. By carefully selecting the catalyst and reaction conditions, researchers can achieve high yields and selectivities, streamlining the synthesis of complex molecules and accelerating the drug development process. This guide provides a foundational understanding and practical data to incorporate diphenylsilane into your synthetic strategies effectively.
References
Performance comparison of Diphenyl-silane in rhodium-catalyzed versus iridium-catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of diphenylsilane (B1312307) in reactions catalyzed by rhodium and iridium complexes. The following sections present experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalytic system for specific research and development applications.
Performance in Catalytic Hydrolysis of Diphenylsilane
A key area where rhodium and iridium catalysts exhibit distinct performance with diphenylsilane is in hydrolysis reactions. A study comparing isostructural di-silyl rhodium(III) and iridium(III) complexes reveals significant differences in product selectivity and reaction kinetics.[1][2][3] Four catalysts were evaluated: a neutral rhodium complex (1 ), a neutral iridium complex (2 ), a cationic rhodium complex (1[BArF4] ), and a cationic iridium complex (2[BArF4] ).[1]
The iridium-based catalysts consistently yielded diphenylsilanediol (B146891) as the sole product. In contrast, the rhodium catalysts demonstrated tunable selectivity, affording different products depending on the catalyst's nature (neutral or cationic).[1][2]
Data Presentation: Product Distribution and Reaction Rates
The following table summarizes the product distribution and reaction rates for the catalytic hydrolysis of diphenylsilane with the four complexes.
| Catalyst | Time | H2 (equiv) | Diphenylhydrosilanol (%) | 1,3-Diphenyldisiloxane (%) | Diphenylsilanediol (%) | TOF1/2 (h-1) |
| 1 (Neutral Rh) | 5 min | 1.0 | >95 | <5 | - | 42 |
| 2 (Neutral Ir) | 24 h | 2.0 | - | - | >95 | 3 |
| 1[BArF4] (Cationic Rh) | 5 min | 1.0 | <5 | >95 | - | 4320 |
| 2[BArF4] (Cationic Ir) | 5 min | 2.0 | - | - | >95 | 33 |
Reaction conditions: Silane (0.22 mmol), H2O (2.2 mmol), 0.2 mol % of catalyst in 1 mL of THF at 25 °C.[1][2]
Experimental Protocols
Catalytic Hydrolysis of Diphenylsilane
The following is a representative experimental protocol for the catalytic hydrolysis of diphenylsilane.[1][2][3]
Materials:
-
Diphenylsilane (Ph2SiH2)
-
Catalyst (0.2 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Nitrogen gas
-
Pressure transducer (e.g., Man on the Moon X102 kit) for monitoring H2 evolution
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with the catalyst (0.00044 mmol) and 1 mL of THF.
-
Diphenylsilane (0.22 mmol) is added to the solution.
-
The Schlenk tube is sealed and connected to a pressure transducer.
-
Water (2.2 mmol, 10 equivalents) is injected into the reaction mixture.
-
The reaction is stirred at 25 °C.
-
The evolution of hydrogen gas is monitored by the pressure transducer to determine the reaction progress.
-
Product analysis is performed by 1H NMR spectroscopy of the reaction mixture.
Mechanistic Insights and Signaling Pathways
The differing product selectivity between the rhodium and iridium catalysts in the hydrolysis of diphenylsilane suggests distinct reaction pathways. With the iridium catalysts, the reaction proceeds through a sequential two-step hydrolysis to form diphenylsilanediol.[1][2] The rhodium catalysts, however, can facilitate competing condensation reactions, leading to the formation of hydrosiloxanes, particularly with the more electrophilic cationic complex.[1][2]
The following diagrams illustrate the proposed reaction pathways.
Caption: Proposed reaction pathways for the hydrolysis of diphenylsilane.
Performance in Other Catalytic Reactions
While direct comparative studies are less common for other transformations, the literature provides insights into the distinct applications of rhodium and iridium catalysts with diphenylsilane.
Hydrosilylation of Alkenes and Alkynes
Both rhodium and iridium complexes are effective catalysts for the hydrosilylation of unsaturated carbon-carbon bonds.[4][5]
-
Rhodium Catalysts: Often employed for the hydrosilylation of alkenes and alkynes, with selectivity being influenced by the ligand environment. For instance, certain rhodium(I) complexes can selectively catalyze the formation of β-(Z)-vinylsilanes from terminal alkynes.[6]
-
Iridium Catalysts: Iridium catalysts have also shown high activity in hydrosilylation reactions.[7] Notably, some iridium systems can achieve hydrosilylation of alkenes even in the presence of more reactive alkynes, a selectivity pattern that is often the reverse of that observed with platinum and rhodium catalysts.[8]
Dehydrogenative Coupling
Rhodium catalysts have been shown to catalyze the dehydrogenative coupling of diphenylsilane to form Ph2HSi-SiHPh2.[9][10] This reaction is proposed to proceed through a silylene intermediate.[9][10][11] While iridium complexes are known to catalyze dehydrocoupling reactions, specific examples with diphenylsilane are less prevalent in the literature reviewed.
Experimental Workflow
The general workflow for evaluating the performance of these catalysts is outlined below.
Caption: General experimental workflow for catalyst performance evaluation.
Logical Relationships in Catalyst Selection
The choice between a rhodium and an iridium catalyst for a reaction involving diphenylsilane depends on the desired outcome. The following diagram illustrates the logical considerations.
Caption: Logical decision tree for catalyst selection.
References
- 1. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. researchgate.net [researchgate.net]
- 5. State of the Art in Rhodium- and Iridium-Catalyzed Hydrosilylation Reactions [ouci.dntb.gov.ua]
- 6. scilit.com [scilit.com]
- 7. Progress on Iridium-Catalyzed Hydrosilylation of Alkenes and Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Sterically directed iridium-catalyzed hydrosilylation of alkenes in the presence of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pleiades.online [pleiades.online]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Reactivity of rhodium-triflate complexes with diphenylsilane: evidence for silylene intermediacy in stoichiometric and catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphenylsilane: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of diphenylsilane (B1312307), ensuring operational safety and regulatory compliance.
Diphenylsilane is a colorless liquid that can cause skin, eye, and respiratory irritation.[1][2][3] It is classified as hazardous waste and requires careful management to avoid environmental contamination and health risks.[1] Adherence to local, regional, and national regulations is mandatory for its disposal.[1][2][4]
Immediate Safety and Handling
Before handling diphenylsilane, ensure that you are in a well-ventilated area and have immediate access to an eyewash station and safety shower.[2][5] It is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations.[2][3] |
| Hand Protection | Nitrile rubber gloves.[1] |
| Skin Protection | Protective clothing to prevent skin contact.[5] |
Storage and Incompatible Materials:
Store diphenylsilane in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Avoid exposure to moist air or water.[1][2][3] Keep it away from the following incompatible materials:
Spill Response Protocol
In the event of a diphenylsilane spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder to soak up the spill.[1][2]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][2][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of diphenylsilane and its contaminated containers must be managed by a licensed chemical waste disposal facility.
-
Waste Identification: Diphenylsilane waste is classified as hazardous.[1]
-
Containerization:
-
Unused or waste diphenylsilane should be kept in its original or a compatible, properly labeled, and tightly sealed container.
-
Contaminated materials from spills (absorbents, PPE) must also be collected in a labeled, sealed container.
-
-
Waste Collection: Arrange for the collection of the hazardous waste by a certified disposal company.
-
Recommended Disposal Method: The preferred method of disposal for diphenylsilane is incineration by a licensed chemical destruction plant.[4][6] This should be done in a controlled manner, potentially with flue gas scrubbing.[6]
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1] Do not reuse empty containers. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning if permissible under local regulations. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, though controlled incineration is a more robust option.[6]
-
Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.
Crucially, do not empty diphenylsilane into drains or discharge it into the environment. [1][2][6]
Diphenylsilane Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of diphenylsilane.
Caption: Workflow for the safe disposal of diphenylsilane.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenyl-silane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenyl-silane, from personal protective equipment (PPE) to disposal plans. Our aim is to be your preferred source for laboratory safety, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) at a Glance
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | Protects against splashes and vapors that may cause eye irritation.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Prevents skin contact which may cause irritation.[1] |
| Body Protection | Wear suitable protective clothing.[1] A lab coat or coveralls are recommended. | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1] Use in a well-ventilated area or under a fume hood.[2] | Protects against inhalation of vapors which may cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. Follow this step-by-step guidance for safe operational workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[1][2]
-
Keep the container tightly closed and store under a dry, inert atmosphere.[1]
-
Incompatible materials to avoid include alkalis, metal salts, and oxidizing agents.[1]
-
An emergency eye wash fountain and safety shower should be in the immediate vicinity of any potential exposure.[1]
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid all eye and skin contact and do not breathe vapor and mist.[1]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]
4. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Equip the cleanup crew with proper protection, including respiratory protection.[1]
-
Clean up spills as soon as possible using an absorbent material to collect the liquid.[1]
-
Sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Prevent the spill from entering sewers or public waters.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable and closed container labeled for hazardous waste.
-
Disposal Method: Incineration is a recommended method of disposal.[1] Dispose of the material in a safe manner in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials, such as absorbents or PPE, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and safety precautions.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
